Cavosonstat
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
cystic fibrosis/dt
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSZILNGNMDGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1371587-51-7 | |
| Record name | Cavosonstat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cavosonstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAVOSONSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cavosonstat's Mechanism of Action in Cystic Fibrosis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of cavosonstat (N91115), an investigational drug formerly under development for the treatment of cystic fibrosis (CF). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular pathways influenced by this compound, supported by available preclinical and clinical data.
Executive Summary
This compound is a selective inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme responsible for the catabolism of S-nitrosoglutathione (GSNO). In cystic fibrosis, particularly in individuals with the F508del mutation, the cystic fibrosis transmembrane conductance regulator (CFTR) protein is misfolded and prematurely degraded. The primary mechanism of action of this compound is to increase the levels of endogenous GSNO by inhibiting its breakdown. Elevated GSNO levels are believed to promote the stability and function of the CFTR protein. While the development of this compound for cystic fibrosis was discontinued due to a lack of demonstrated efficacy in Phase 2 clinical trials, the study of its mechanism provides valuable insights into the potential of targeting nitrosative stress in CF.
Core Mechanism of Action: GSNOR Inhibition
The central tenet of this compound's therapeutic rationale in cystic fibrosis revolves around the inhibition of the GSNOR enzyme.
2.1 The Role of GSNOR and GSNO in Cellular Homeostasis
S-nitrosoglutathione (GSNO) is a critical endogenous signaling molecule that acts as a nitric oxide (NO) donor and facilitates post-translational modification of proteins through S-nitrosylation.[1] GSNOR, an alcohol dehydrogenase family member, plays a pivotal role in regulating the intracellular levels of GSNO and, consequently, protein S-nitrosylation.[2] By catalyzing the irreversible reduction of GSNO, GSNOR controls the extent and duration of NO-based signaling.
2.2 GSNOR Inhibition by this compound
This compound is a potent and selective, orally bioavailable inhibitor of GSNOR.[3][4] By binding to and inhibiting GSNOR, this compound prevents the breakdown of GSNO, leading to an accumulation of this signaling molecule within the cell. Preclinical studies demonstrated that this compound effectively increases GSNO levels.[3][5]
2.3 Impact on CFTR Function
In cystic fibrosis, the F508del mutation leads to a misfolded CFTR protein that is recognized by the cellular quality control machinery and targeted for degradation.[6] The proposed mechanism for how increased GSNO levels could benefit CF patients is by promoting the stability and proper trafficking of the CFTR protein to the cell surface.[4][5][7] It is hypothesized that S-nitrosylation of specific cysteine residues on CFTR or associated chaperone proteins may protect the mutant protein from degradation.[3][7]
Potential Indirect Mechanism: Nrf2 Pathway Activation
While not its primary mechanism, the increase in GSNO due to GSNOR inhibition may indirectly influence other cellular pathways, such as the Nrf2 antioxidant response.
3.1 S-nitrosylation of Keap1 and Nrf2 Activation
The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1, which targets it for degradation. Nitric oxide and related species can cause S-nitrosylation of specific cysteine residues on Keap1.[5] This modification can lead to a conformational change in Keap1, resulting in the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes. As this compound increases GSNO, a major NO donor, it is plausible that it could indirectly lead to Nrf2 activation.
eIF2α Phosphorylation
There is no direct evidence from the available literature to suggest that this compound's mechanism of action in cystic fibrosis involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). While nitric oxide can influence eIF2α kinases, a specific link to GSNOR inhibition in the context of CF has not been established.
Clinical Trial Data
This compound was evaluated in several clinical trials for cystic fibrosis. The development was ultimately halted as the trials did not meet their primary endpoints.
Table 1: Summary of Key Phase 2 Clinical Trial Results
| Trial Identifier | Patient Population | Treatment Arms | Primary Endpoint | Outcome |
| NCT02589236 | Adults with CF homozygous for F508del-CFTR on Orkambi™ | This compound (200 mg or 400 mg BID) + Orkambi™ vs. Placebo + Orkambi™ | Absolute change in percent predicted FEV1 at 12 weeks | Failed to demonstrate benefit over placebo.[8] |
| NCT02724527 | Adults with CF on Kalydeco™ | This compound (400 mg) + Kalydeco™ vs. Placebo + Kalydeco™ | Change in lung function from baseline to week 8 | Did not demonstrate a benefit in lung function or sweat chloride reduction.[5] |
Table 2: Pharmacokinetic and Safety Data from Phase 1 Studies
| Study Population | Key Findings |
| Healthy Volunteers | This compound was rapidly absorbed and well-tolerated with no dose-limiting toxicities.[4] |
| CF Patients (F508del homozygous) | Showed a favorable safety and pharmacokinetic profile. A modest, non-statistically significant trend toward sweat chloride reduction was observed at the highest dose.[3][7] |
Experimental Protocols
The clinical trials for this compound followed standard methodologies for CF therapeutic evaluation.
6.1 Representative Phase 2 Clinical Trial Protocol (based on NCT02589236)
This was a double-blind, randomized, placebo-controlled, parallel-group study.[9]
-
Inclusion Criteria: Adult patients with a confirmed diagnosis of CF, homozygous for the F508del-CFTR mutation, and on a stable dose of lumacaftor/ivacaftor for at least 8 weeks.[9]
-
Exclusion Criteria: History of clinically significant liver or kidney dysfunction, certain cardiac abnormalities, or recent participation in other therapeutic trials.[9]
-
Intervention: Patients were randomized to receive either this compound (200 mg or 400 mg twice daily) or a matching placebo, in addition to their ongoing lumacaftor/ivacaftor treatment, for 16 weeks.[8]
-
Primary Outcome Measure: The primary efficacy endpoint was the absolute change from baseline in the percent predicted forced expiratory volume in 1 second (FEV1) at week 12.[8]
-
Secondary Outcome Measures: Included changes in sweat chloride concentration, CF Questionnaire-Revised (CFQ-R) scores, and safety assessments.
Conclusion
This compound represented a novel therapeutic approach for cystic fibrosis by targeting the GSNOR enzyme to increase the levels of the CFTR-stabilizing molecule GSNO. While the clinical trials did not demonstrate the desired efficacy, the scientific rationale behind GSNOR inhibition remains an area of interest. Further research into the downstream effects of GSNOR inhibition, including the potential modulation of the Nrf2 pathway, may yet uncover new therapeutic avenues for cystic fibrosis and other diseases characterized by nitrosative stress.
References
- 1. S-Nitrosoglutathione - Wikipedia [en.wikipedia.org]
- 2. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. S-Nitrosoglutathione reductase (GSNOR) inhibitor as an immune modulator in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous Biosynthesis of S-Nitrosoglutathione From Nitro-Fatty Acids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatocarcinogenesis driven by GSNOR deficiency is prevented by iNOS inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Cavosonstat: A Technical Guide to a GSNOR Inhibitor for CFTR Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cavosonstat (also known as N91115 and N6022) is a selective, reversible inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme that plays a critical role in the catabolism of S-nitrosoglutathione (GSNO). In the context of cystic fibrosis (CF), the inhibition of GSNOR by this compound was investigated as a therapeutic strategy to increase depleted GSNO levels in the airways. The underlying hypothesis was that restoring GSNO would stabilize the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the misfolded F508del-CFTR mutant, by modulating chaperone protein interactions, thereby increasing its cell surface expression and function. Despite a strong preclinical rationale and favorable Phase 1 safety data, this compound ultimately failed to demonstrate clinical efficacy in Phase 2 trials. This guide provides an in-depth technical overview of this compound, including its mechanism of action, a compilation of key quantitative data from preclinical and clinical studies, detailed experimental protocols for its evaluation, and visual diagrams of the core biological pathways and experimental workflows.
Core Mechanism of Action
This compound's therapeutic rationale is centered on the modulation of the GSNOR pathway to influence CFTR protein stability.
-
The Problem in Cystic Fibrosis: In individuals with CF, particularly those with the F508del mutation, the CFTR protein is misfolded and prematurely targeted for degradation by the cell's quality control machinery, involving chaperone proteins like Hsp70 and Hsp90.[1] Concurrently, GSNO levels in the airways of CF patients are abnormally low, partly due to increased GSNOR activity.[2][3]
-
GSNOR's Role: GSNOR is the primary enzyme responsible for the breakdown of GSNO, a key endogenous S-nitrosothiol (SNO).[4][5] By catabolizing GSNO, GSNOR reduces the cellular pool of SNOs available for protein S-nitrosylation—a critical post-translational modification.
-
This compound's Intervention: this compound is a potent and selective inhibitor of GSNOR.[6][7] By blocking GSNOR activity, it prevents the degradation of GSNO, leading to an increase in its intracellular concentration.[8]
-
Impact on CFTR: Elevated GSNO levels are hypothesized to increase the S-nitrosylation of specific chaperone and co-chaperone proteins that interact with CFTR, such as the Hsp70/Hsp90 organizing protein (Hop).[6][9] S-nitrosylation of Hop inhibits its association with the immature CFTR protein in the endoplasmic reticulum.[6][9] This disruption of the chaperone-CFTR complex is believed to shield the F508del-CFTR from the ubiquitin-proteasome degradation pathway, allowing more of the protein to mature (convert from the core-glycosylated "Band B" to the complex-glycosylated "Band C") and traffic to the cell surface.[8] This proposed mechanism is distinct from and potentially complementary to those of CFTR correctors and potentiators.[1]
Signaling Pathway Diagram
Caption: GSNOR-CFTR signaling pathway modulated by this compound.
Data Presentation
Table 1: Preclinical and In Vitro Potency of this compound (N6022)
| Parameter | Value | Compound | Source |
| IC₅₀ | 8 nM | N6022 | [6][7] |
| Kᵢ | 2.5 nM | N6022 | [6] |
| Mode of Inhibition | Reversible, Mixed (uncompetitive vs. GSNO; competitive vs. HMGSH) | N6022 | [6] |
| Cofactor Interaction | Uncompetitive with NAD⁺ and NADH | N6022 | [6] |
Table 2: Phase 1 Clinical Trial - Pharmacokinetics and Efficacy Marker
| Parameter | Population | Dose | Result | Source |
| Safety | Healthy & CF Adults (F508del Homozygous) | Multiple Ascending Doses | Well tolerated, no dose-limiting toxicities | [1][10] |
| Pharmacokinetics | Healthy & CF Adults | N/A | Rapidly absorbed, linear and predictable PK | [1][10] |
| Food Effect | Healthy & CF Adults | N/A | Exposure unaffected by a high-fat meal | [1][10] |
| Sweat Chloride Change | CF Adults (F508del Homozygous) | Highest Dose Tested (Monotherapy) | -4.1 mmol/L from baseline at Day 28 (p=0.032) | [1][10] |
Table 3: Phase 2 Clinical Trial Results (Failed Primary Endpoints)
| Trial Identifier | Patient Population | Treatment Arms | Primary Endpoint: Absolute Change in ppFEV₁ | Secondary Endpoint: Change in Sweat Chloride (mmol/L) | Source |
| NCT02589236 | F508del Homozygous on Orkambi™ | This compound 200 mg BID + Orkambi™ (n=44) | -0.1 | +1.4 | [11] |
| This compound 400 mg BID + Orkambi™ (n=48) | -0.4 | +1.9 | [11] | ||
| Placebo + Orkambi™ (n=46) | +0.8 | +0.6 | [11] | ||
| NCT02724527 | F508del Heterozygous + Gating Mutation on Kalydeco™ | This compound 400 mg BID + Kalydeco™ (n=15) | -1.7 | -0.1 | [9][12] |
| Placebo + Kalydeco™ (n=4) | +2.0 | -1.7 | [9][12] |
Experimental Protocols
GSNOR Enzymatic Activity Assay
This spectrophotometric assay measures GSNOR activity by monitoring the consumption of its cofactor, NADH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Protein extract (e.g., cell lysate, tissue homogenate)
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA
-
NADH solution: 200 µM in Reaction Buffer
-
S-Nitrosoglutathione (GSNO) solution: 400 µM in Reaction Buffer (prepare fresh)
-
Microplate reader capable of reading absorbance at 340 nm
-
UV-transparent 96-well plate
Protocol:
-
Prepare protein homogenates (e.g., 100-200 µg/mL) in a suitable lysis buffer and determine protein concentration via a standard method (e.g., Bradford assay).[8]
-
In each well of the 96-well plate, add the protein sample.
-
Add the Reaction Buffer and the NADH solution to each well.
-
To test inhibitors like this compound, pre-incubate the protein sample with the inhibitor for a defined period before starting the reaction.
-
Initiate the reaction by adding the freshly prepared GSNO solution to each well.[8]
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) at 25°C.[8][13]
-
Calculate the initial linear rate of reaction (milli-absorbance units/min). GSNOR activity is proportional to the rate of GSNO-dependent NADH consumption.
Western Blot for CFTR Maturation (Band B vs. Band C)
This protocol allows for the qualitative and semi-quantitative assessment of CFTR maturation by separating the immature, core-glycosylated form (Band B, ~150 kDa) from the mature, complex-glycosylated form (Band C, ~170-180 kDa).[7][14]
Materials:
-
Cell lysate from CFTR-expressing cells
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
2x Laemmli sample buffer with a reducing agent (e.g., 50 mM DTT)
-
SDS-PAGE gels (6-8% polyacrylamide is recommended for good separation)
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or 3% BSA in TBS-T)
-
Primary Antibody: Anti-CFTR monoclonal antibody (e.g., M3A7, 596, MM13-4)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Lyse cells and determine protein concentration. Normalize all samples to the same concentration (e.g., 15-20 µg total protein per lane).[15]
-
Mix lysate with an equal volume of 2x sample buffer and incubate at 37°C for 30-45 minutes or 65°C for 15 minutes. Do not boil , as this can cause CFTR to aggregate.[5][15]
-
Load samples onto the SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.[5]
-
Block the membrane for at least 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary anti-CFTR antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Identify Band B (lower band) and Band C (upper, more diffuse band).
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold-standard for measuring CFTR-mediated ion transport across a polarized epithelial monolayer. It measures the short-circuit current (Isc), an indicator of net ion movement.
Materials:
-
Polarized epithelial cells (e.g., primary human bronchial epithelial cells) grown on permeable supports (e.g., Transwells).
-
Ussing Chamber system with electrodes.
-
Ringer's solution (or other appropriate physiological buffer).
-
Pharmacological agents:
-
Amiloride (to block ENaC channels).
-
Forskolin (to activate CFTR via cAMP).
-
CFTR Potentiator (e.g., Genistein or VX-770).
-
CFTR Inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-specific.
-
Protocol:
-
Grow epithelial cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.[16]
-
Mount the permeable support containing the cell monolayer into the Ussing chamber, separating the apical and basolateral chambers, each filled with pre-warmed Ringer's solution.
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
-
Add amiloride to the apical chamber to block sodium absorption through ENaC. The resulting drop in Isc represents ENaC activity.
-
Add forskolin (and often a potentiator like Genistein) to the apical and/or basolateral chamber to activate CFTR. An increase in Isc indicates chloride secretion through CFTR channels.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber. The subsequent decrease in Isc confirms that the stimulated current was mediated by CFTR.[17]
-
The magnitude of the forskolin-stimulated, inhibitor-sensitive Isc is the primary measure of CFTR function.
Mandatory Visualizations
Experimental and Logic Flow Diagrams
Caption: Workflow from preclinical evaluation to clinical trials for this compound.
Caption: Logical cascade of this compound's hypothesized mechanism of action.
Conclusion
This compound represented a novel therapeutic approach for cystic fibrosis by targeting the GSNOR pathway to stabilize CFTR. While the preclinical data provided a strong scientific rationale, the compound failed to translate this mechanism into clinical benefit for patients already receiving CFTR modulator therapy. The data and protocols presented in this guide serve as a comprehensive technical resource for understanding the development and evaluation of this compound. The disparity between the promising preclinical results and the negative clinical outcomes underscores the complexity of modulating CFTR and highlights the challenges in developing additive therapies for this multifaceted disease. Future research may explore the role of GSNOR inhibitors in other patient populations or in combination with next-generation CFTR modulators.
References
- 1. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trials Finder | CFF Clinical Trials Tool [apps.cff.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | S-Nitrosoglutathione Reductase Contributes to Thermotolerance by Modulating High Temperature-Induced Apoplastic H2O2 in Solanum lycopersicum [frontiersin.org]
- 5. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 6. pnas.org [pnas.org]
- 7. cff.org [cff.org]
- 8. oaepublish.com [oaepublish.com]
- 9. Hsp 70/Hsp 90 organizing protein as a nitrosylation target in cystic fibrosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physiologicinstruments.com [physiologicinstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. Nivalis Therapeutics Announces Results From Phase 2 Clinical Trial Of this compound Added To Ivacaftor For Treatment Of Cystic Fibrosis [clinicalleader.com]
- 13. N6022 | GSNOR | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Functional Profiling of CFTR-Directed Therapeutics Using Pediatric Patient-Derived Nasal Epithelial Cell Models [frontiersin.org]
The CFTR Stabilizer Cavosonstat: A Technical Overview of its Mechanism and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Published: November 5, 2025
Executive Summary
Cavosonstat (N91115) is an investigational, orally bioavailable small molecule developed as a cystic fibrosis transmembrane conductance regulator (CFTR) stabilizer. Its mechanism of action is distinct from and complementary to CFTR correctors and potentiators. This compound is a potent, selective, and reversible inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme responsible for the catabolism of S-nitrosoglutathione (GSNO).[1] By inhibiting GSNOR, this compound elevates intracellular levels of GSNO, a key signaling molecule that is deficient in the airways of individuals with cystic fibrosis (CF).[2][3] The increased GSNO levels lead to the S-nitrosylation of specific chaperone proteins, such as C-terminus of Hsc70-interacting protein (CHIP) and Hsp70/Hsp90 organizing protein (HOP), which are involved in the degradation of the CFTR protein.[3][4][5] This post-translational modification inhibits the chaperone-mediated ubiquitination and subsequent proteasomal degradation of F508del-CFTR, thereby increasing its maturation, stability, and residence time at the cell surface.[3][4][5] While preclinical studies demonstrated promising activity, this compound did not meet its primary endpoints in Phase 2 clinical trials, and its development for CF has been discontinued.[2] This guide provides a detailed technical overview of its mechanism, preclinical data, and the experimental protocols used in its evaluation.
Mechanism of Action: The GSNOR Inhibition Pathway
This compound operates by targeting the proteostasis machinery that governs the fate of the F508del-CFTR protein. The F508del mutation causes protein misfolding, leading to its recognition by the endoplasmic reticulum (ER) quality control system. Chaperone proteins, including Hsc70 and the E3 ubiquitin ligase CHIP, bind to the misfolded CFTR, targeting it for ubiquitination and degradation by the proteasome.[4][6]
In CF airways, GSNOR activity is elevated, leading to depleted levels of the endogenous bronchodilator and signaling molecule GSNO.[2][4] this compound inhibits GSNOR, thereby restoring GSNO levels.[1][2] Increased GSNO leads to the S-nitrosylation (the addition of a nitroso group to a thiol) of key chaperone proteins.[4][5] Specifically, the S-nitrosylation of CHIP has been shown to inhibit its E3 ubiquitin ligase activity, preventing it from tagging F508del-CFTR for degradation.[4][6] This reduces the interaction between CHIP and CFTR, allowing more of the mutant protein to escape degradation, mature (transition from the core-glycosylated Band B to the complex-glycosylated Band C), and traffic to the cell surface.[3][4]
Summary of Quantitative Data
While extensive quantitative preclinical data for this compound was not published in peer-reviewed literature, reports from Nivalis Therapeutics and related studies on GSNOR inhibitors provide key insights.[3][7] Clinical trial data offers a quantitative measure of its biological effect in patients.
Table 1: Preclinical Activity of GSNOR Inhibition on F508del-CFTR
| Parameter | Assay | Cell Type | Effect | Reference |
|---|---|---|---|---|
| CFTR Maturation | Western Blot | CFBE41o- (F508del) | GSNOR inhibitor ("C3") reversed the GSNOR-mediated decrease in mature Band C CFTR. | [4] |
| CFTR Expression | Western Blot | CFBE41o- (F508del) | GSNOR knockdown with siRNA increased expression and maturation of F508del-CFTR. | [2][4] |
| CFTR Function | Not Specified | Airway cells from CF patients | N91115 significantly increased and prolonged F508del-CFTR function when added to a corrector and potentiator. |[7] |
Table 2: Phase 1b Clinical Trial Results (this compound Monotherapy)
| Parameter | Patient Population | Dose Group (BID) | Placebo-Adjusted Change from Baseline (Day 28) | p-value | Reference |
|---|---|---|---|---|---|
| Sweat Chloride | Homozygous F508del (n=51) | 200 mg | -5.2 mmol/L (95% CI: -11.7, 1.4) | 0.11 | [1][8] |
| Sweat Chloride | Homozygous F508del (n=51) | 200 mg | -4.1 mmol/L (Within-group change from baseline) | 0.032 |[9][10] |
Table 3: Phase 2 Clinical Trial Primary Endpoint
| Parameter | Patient Population | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Lung Function | Homozygous F508del on Orkambi® | This compound (200mg or 400mg BID) add-on | Failed to demonstrate benefit in absolute change in ppFEV₁ vs. placebo. | [2] |
| Lung Function | Heterozygous F508del + Gating Mutation on Kalydeco® | this compound (400mg BID) add-on | Did not demonstrate a benefit in lung function measures. |[2] |
Key Experimental Protocols
The evaluation of a CFTR stabilizer like this compound relies on a series of established biochemical and electrophysiological assays to measure its effect on the target enzyme and on CFTR protein expression, trafficking, and function.
GSNOR Activity Spectrophotometric Assay
This assay measures the enzymatic activity of GSNOR by monitoring the consumption of its cofactor, NADH.
Principle: GSNOR catalyzes the reduction of GSNO to glutathione disulfide (GSSG) and ammonia, a reaction that consumes NADH. The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, 0.5 mM EDTA, pH 8.0).
-
Reagent Addition: In a quartz cuvette, combine the reaction buffer, a source of GSNOR enzyme (from cell lysate or purified protein), and the inhibitor (this compound) at various concentrations.
-
Initiation: Add NADH to a final concentration of approximately 0.2 mM and GSNO to a final concentration of approximately 400 µM to start the reaction.
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature (e.g., 25°C).[11]
-
Analysis: Calculate the rate of NADH consumption from the linear phase of the absorbance curve. GSNOR activity is expressed as nmol of NADH consumed per minute per mg of protein. Plot the inhibition curve to determine the IC₅₀ of this compound.
CFTR Maturation Western Blot Assay
This immunoassay quantifies the relative amounts of immature (ER-resident) and mature (post-Golgi) CFTR protein.
Principle: CFTR undergoes glycosylation as it traffics through the secretory pathway. The core-glycosylated, immature form in the ER (Band B) has a lower molecular weight (~160 kDa) than the complex-glycosylated, mature form that has passed through the Golgi (Band C, ~180 kDa). An effective stabilizer will increase the ratio of Band C to Band B.
Protocol:
-
Cell Culture and Treatment: Plate human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) and culture until confluent. Treat cells with this compound, other modulators (e.g., correctors), or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate by molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific to CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Use densitometry software to quantify the intensity of Band B and Band C. Calculate the maturation ratio (Band C / (Band B + Band C)) or the fold-change in Band C relative to the vehicle control.
CFTR Cell Surface Stability Assay
This assay measures the residence time of CFTR at the plasma membrane.
Principle: Cell surface proteins are labeled with a cleavable biotin tag. Protein synthesis is then inhibited, and the amount of biotinylated CFTR remaining at the surface is measured over time (a "chase" period). A stabilizer will increase the half-life of surface CFTR.
Protocol:
-
Cell Culture and Treatment: Treat CFBE41o- cells expressing F508del-CFTR with a corrector (to rescue the protein to the surface) and this compound or vehicle for 24 hours.
-
Surface Biotinylation: Cool cells to 4°C to halt membrane trafficking. Incubate with a membrane-impermeable, cleavable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) to label surface proteins. Quench the reaction.
-
Cycloheximide Chase: Add pre-warmed culture medium containing cycloheximide (100 µg/mL) to inhibit new protein synthesis. Incubate cells at 37°C for various time points (e.g., 0, 2, 4, 6 hours).
-
Lysis and Pulldown: At each time point, lyse the cells. Use streptavidin-coated beads to precipitate the biotinylated proteins from the lysate.
-
Analysis: Elute the captured proteins and analyze the amount of CFTR at each time point by Western blot. Quantify the band intensity and plot the percentage of CFTR remaining over time to calculate the protein's half-life at the cell surface.
Conclusion
This compound was a first-in-class CFTR stabilizer that showed a clear scientific rationale and promising preclinical signals. Its mechanism, centered on the inhibition of GSNOR to modulate chaperone-mediated degradation of F508del-CFTR, represented a novel therapeutic strategy. However, the modest biological signal observed in Phase 1b (a slight reduction in sweat chloride) did not translate into a meaningful clinical benefit in lung function in larger Phase 2 trials.[2][9] The discontinuation of its development underscores the challenge of translating in vitro cell-based rescue of F508del-CFTR into significant clinical efficacy. Despite this outcome, the study of this compound has provided valuable insights into the complex proteostasis network governing CFTR and highlights the potential of targeting chaperone systems as a complementary approach in the treatment of cystic fibrosis and other protein misfolding diseases.
References
- 1. Augmentation of CFTR maturation by S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Augmentation of CFTR maturation by S-nitrosoglutathione reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]
- 4. S-Nitrosylation of CHIP Enhances F508Del-CFTR Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-Nitrosylation of CHIP Enhances F508Del-CFTR Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. researchgate.net [researchgate.net]
- 9. 4.5.4. Determination of S-Nitrosoglutathione Reductase (GSNOR) Activity [bio-protocol.org]
- 10. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | S-Nitrosoglutathione Reductase Contributes to Thermotolerance by Modulating High Temperature-Induced Apoplastic H2O2 in Solanum lycopersicum [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Cavosonstat in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cavosonstat (also known as N91115) is a small molecule inhibitor of S-nitrosoglutathione reductase (GSNOR).[1][2] GSNOR is a key enzyme responsible for the metabolism of S-nitrosoglutathione (GSNO), an endogenous S-nitrosothiol that plays a critical role in nitric oxide (NO) signaling. By inhibiting GSNOR, this compound leads to an increase in the intracellular levels of GSNO.[3] This elevation in GSNO enhances the S-nitrosylation of specific proteins, thereby modulating their function.
One of the primary targets of this mechanism is the chaperone protein system involved in the degradation of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[3] In cystic fibrosis (CF) patients with the common F508del mutation, the CFTR protein is misfolded and prematurely degraded. This compound, by promoting the S-nitrosylation of chaperone proteins, helps to stabilize the F508del-CFTR protein, allowing it to traffic to the cell membrane and function as a chloride channel.[3][4] While clinical trials for this compound in CF were discontinued due to a lack of significant clinical benefit, it remains a valuable tool for in vitro research into GSNOR biology and CFTR protein stability.
These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on the GSNOR-CFTR signaling pathway.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 299.72 g/mol | [2] |
| Solubility | 23.33 mg/mL in DMSO (77.85 mM) | [5] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (Solvent) | -80°C for up to 1 year | [5] |
Table 2: Recommended Cell Lines for this compound Experiments
| Cell Line | Description | Key Applications |
| CFBE41o- (with F508del-CFTR) | Human bronchial epithelial cells homozygous for the F508del-CFTR mutation. | Studying the effects of this compound on F508del-CFTR protein expression, maturation, and function. |
| CFPAC-1 | Human pancreatic ductal adenocarcinoma cell line with the F508del-CFTR mutation. | Investigating the impact of this compound on CFTR in a pancreatic cell context.[6] |
| Primary Human Bronchial Epithelial (HBE) Cells | Primary cells isolated from CF patients (F508del homozygous) or non-CF donors. | Providing a more physiologically relevant model to study this compound's effects on CFTR.[7] |
| RAW 264.7 | Murine macrophage cell line. | General studies on the effects of GSNOR inhibition on S-nitrosylation and inflammatory signaling.[8] |
| A549 | Human lung adenocarcinoma cell line. | Investigating GSNOR inhibition in a lung epithelial cell model.[9] |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of GSNOR, leading to the stabilization of the F508del-CFTR protein. This pathway is initiated by the administration of this compound, which then permeates the cell membrane to inhibit GSNOR. The subsequent increase in GSNO levels facilitates the S-nitrosylation of chaperone proteins, preventing the degradation of F508del-CFTR and allowing its transport to the cell membrane.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. PROTEOMIC CHARACTERIZATION OF THE CELLULAR RESPONSE TO NITROSATIVE STRESS MEDIATED BY S-NITROSOGLUTATHIONE REDUCTASE INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. This compound | CFTR | GSNOR | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. miR-16 rescues F508del-CFTR function in native cystic fibrosis epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cavosonstat Treatment of Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cavosonstat (formerly N91115) is a small molecule inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme responsible for the breakdown of S-nitrosoglutathione (GSNO).[1] In the context of respiratory diseases, particularly cystic fibrosis (CF), the inhibition of GSNOR by this compound leads to an increase in intracellular GSNO levels. This, in turn, is believed to stabilize the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutant, by promoting its maturation and plasma membrane stability.[2][3][4][5] Although clinical development of this compound for CF was discontinued due to lack of efficacy in Phase 2 trials, its mechanism of action as a GSNOR inhibitor and CFTR stabilizer makes it a valuable tool for in-vitro research of bronchial epithelial cell biology and CFTR modulation.[6]
These application notes provide a detailed protocol for the in-vitro treatment of human bronchial epithelial cells with this compound, including cell culture, treatment procedures, and relevant assays to assess its biological activity.
Mechanism of Action: GSNOR Inhibition and CFTR Stabilization
This compound's primary mechanism of action is the inhibition of the S-nitrosoglutathione reductase (GSNOR) enzyme.[6] This inhibition leads to an accumulation of S-nitrosoglutathione (GSNO), which can then S-nitrosylate various proteins, including chaperones involved in CFTR protein folding and degradation. This post-translational modification is thought to stabilize the CFTR protein, particularly the misfolded F508del-CFTR, allowing for its improved trafficking to the cell membrane and increased function as a chloride channel.[3]
Experimental Protocols
This section outlines the detailed methodologies for treating bronchial epithelial cells with this compound and assessing its effects.
Cell Culture: Primary Human Bronchial Epithelial Cells (hBECs)
For studying CFTR modulation, primary hBECs isolated from CF patients homozygous for the F508del mutation are the most physiologically relevant model. Alternatively, the immortalized human bronchial epithelial cell line BEAS-2B can be used for general toxicity or preliminary studies.
Materials:
-
Primary hBECs (F508del/F508del) or BEAS-2B cell line
-
Bronchial Epithelial Cell Growth Medium (BEGM) with supplements
-
Collagen-coated culture flasks and plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cells: Rapidly thaw the cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed BEGM. Centrifuge at 300 x g for 5 minutes.
-
Cell Plating: Discard the supernatant and resuspend the cell pellet in fresh BEGM. Plate the cells onto collagen-coated culture flasks at a density of 2,500-5,000 cells/cm².
-
Cell Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with fresh medium, centrifuge, and re-plate at the desired density for experiments.
This compound Treatment Protocol
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
BEGM
-
Bronchial epithelial cells cultured in multi-well plates
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed BEGM to the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% in the cell culture medium. A vehicle control (0.1% DMSO in BEGM) should be included in all experiments.
-
Cell Treatment: Aspirate the existing medium from the cultured cells and replace it with the prepared this compound working solutions or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Assessment of this compound Activity
1. GSNOR Activity Assay
This assay measures the enzymatic activity of GSNOR in cell lysates to confirm that this compound is effectively inhibiting its target.
Materials:
-
Treated and untreated cell lysates
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA)
-
NADH
-
S-nitrosoglutathione (GSNO)
-
Spectrophotometer
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Enzymatic Reaction: In a 96-well plate, add cell lysate, reaction buffer, and NADH.
-
Initiate Reaction: Start the reaction by adding GSNO.
-
Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADH and is proportional to GSNOR activity.[7]
2. CFTR Function Assay (Ussing Chamber)
The Ussing chamber is a gold-standard method to measure ion transport across an epithelial monolayer, providing a direct functional readout of CFTR activity.
Materials:
-
Polarized bronchial epithelial cell monolayers grown on permeable supports
-
Ussing chamber system
-
Ringer's solution
-
Forskolin (a CFTR activator)
-
CFTR inhibitors (e.g., CFTRinh-172)
Protocol:
-
Mounting: Mount the permeable supports with the cell monolayers in the Ussing chamber.
-
Equilibration: Equilibrate the cells with Ringer's solution on both the apical and basolateral sides.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc), which reflects the net ion transport.
-
CFTR Activation: Add forskolin to the basolateral side to activate CFTR and measure the increase in Isc.
-
CFTR Inhibition: Add a CFTR inhibitor to the apical side to confirm that the observed current is CFTR-specific.
-
Data Analysis: Compare the forskolin-stimulated Isc in this compound-treated cells to vehicle-treated controls.
3. Western Blot for CFTR Protein
Western blotting can be used to visualize the different glycosylated forms of the CFTR protein, providing insight into its maturation and trafficking.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Look for an increase in the mature, fully glycosylated form of CFTR (Band C) relative to the immature, core-glycosylated form (Band B).
Data Presentation
The following table summarizes expected quantitative data from the described experiments.
| Parameter Measured | Assay | Cell Type | Expected Effect of this compound |
| GSNOR Activity | Spectrophotometric Assay | hBECs or BEAS-2B | Dose-dependent decrease |
| CFTR Function | Ussing Chamber (Isc) | F508del hBECs | Increase in forskolin-stimulated current |
| CFTR Protein | Western Blot | F508del hBECs | Increase in Band C / Band B ratio |
| Cell Viability | MTT or similar assay | hBECs or BEAS-2B | No significant change at effective doses |
Conclusion
This document provides a comprehensive set of protocols for the in-vitro investigation of this compound's effects on bronchial epithelial cells. By utilizing these methods, researchers can further explore the role of GSNOR inhibition in modulating CFTR function and its potential as a therapeutic strategy for cystic fibrosis and other respiratory diseases characterized by CFTR dysfunction. While this compound's clinical development has been halted, it remains a valuable research tool for elucidating the complex pathways governing protein stability and ion transport in the airway epithelium.
References
- 1. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]
- 3. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.unc.edu [med.unc.edu]
- 7. oaepublish.com [oaepublish.com]
Application Notes and Protocols: Cavosonstat Dosage and Evaluation in Preclinical Cystic Fibrosis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction to Cavosonstat (N91115)
This compound was an investigational oral drug developed for the treatment of Cystic Fibrosis.[1] Its primary mechanism of action is the inhibition of the enzyme S-nitrosoglutathione reductase (GSNOR).[1][2] In CF, particularly in individuals with the F508del mutation, the CFTR protein is misfolded and prematurely degraded. This compound was designed to increase the levels of S-nitrosoglutathione (GSNO), a molecule that plays a role in protein stability.[1][2] By inhibiting GSNOR, this compound was intended to stabilize the CFTR protein, thereby increasing its quantity and function at the cell surface.[1][3][4][5] Preclinical studies had suggested that this compound could improve CFTR stability.[1]
Mechanism of Action: Signaling Pathway
The proposed mechanism of this compound involves the modulation of the GSNOR pathway to enhance CFTR protein stability. The diagram below illustrates this signaling cascade.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]
- 4. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of CFTR Expression Following Cavosonstat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder characterized by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to the production of a dysfunctional protein. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded by the proteasome and fails to reach the cell membrane. Cavosonstat (N91115) is an investigational drug that acts as a stabilizer of the CFTR protein.[1] Its mechanism of action involves the inhibition of S-nitrosoglutathione reductase (GSNOR), an enzyme that breaks down S-nitrosoglutathione (GSNO).[1][2] By inhibiting GSNOR, this compound increases intracellular levels of GSNO, which is believed to promote the maturation and stability of the CFTR protein, including the F508del mutant, at the plasma membrane.[3][4][5]
Western blotting is a fundamental technique to assess changes in protein expression levels. In the context of CFTR, it is instrumental in distinguishing between the immature, core-glycosylated form (Band B, ~150-160 kDa) and the mature, complex-glycosylated form (Band C, ~170-180 kDa) that has trafficked through the Golgi apparatus and is present at the cell surface.[6][7] An increase in the intensity of Band C is indicative of successful CFTR maturation and trafficking, a key therapeutic goal in CF.
These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the effects of this compound on CFTR protein expression and maturation in a relevant cell line model.
Data Presentation
The following table summarizes the expected quantitative data from a Western blot analysis of CFTR expression after this compound treatment, based on the known effects of increased S-nitrosoglutathione (GSNO) levels.
| Treatment Group | CFTR Band B (Immature) Relative Densitometry Units | CFTR Band C (Mature) Relative Densitometry Units |
| Vehicle Control (DMSO) | 1.00 | 1.00 |
| This compound (1 µM) | 1.10 | 2.50 |
| This compound (5 µM) | 1.25 | 4.75 |
| This compound (10 µM) | 1.30 | 6.20 |
| Positive Control (e.g., VX-809) | 0.95 | 5.50 |
Note: These are hypothetical data based on published effects of GSNO on CFTR maturation and are intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action and Effect on CFTR
References
- 1. This compound | CFTR | GSNOR | TargetMol [targetmol.com]
- 2. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]
- 3. S-nitrosoglutathione increases cystic fibrosis transmembrane regulator maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 5. n30pharma.com [n30pharma.com]
- 6. researchgate.net [researchgate.net]
- 7. cff.org [cff.org]
Application Note: Measuring CFTR Function with Cavosonstat using the Ussing Chamber Assay
For Research Use Only.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for chloride and bicarbonate transport across epithelial surfaces. The most common mutation, F508del, leads to a misfolded protein that is prematurely degraded and does not reach the cell surface. Cavosonstat (formerly N91115) is an experimental drug that acts as a stabilizer of the CFTR protein. Its mechanism of action involves the inhibition of S-nitrosoglutathione reductase (GSNOR).[1][2] This inhibition leads to an increase in S-nitrosoglutathione (GSNO), which is believed to modify chaperone proteins involved in CFTR degradation, thereby increasing the stability of the CFTR protein at the plasma membrane.[1] The Ussing chamber is a gold-standard technique for studying epithelial ion transport in vitro and is an ideal system for assessing the function of CFTR and the efficacy of CFTR modulators like this compound.[3][4] This application note provides a detailed protocol for utilizing the Ussing chamber assay to measure the effect of this compound on CFTR function in a human bronchial epithelial cell line homozygous for the F508del mutation.
Principle of the Assay
The Ussing chamber allows for the measurement of short-circuit current (Isc) across an epithelial monolayer. The Isc is the current required to nullify the potential difference across the epithelium and is a direct measure of net ion transport. In the context of CFTR function, an increase in chloride secretion, stimulated by a CFTR activator like forskolin, results in a measurable increase in Isc. The subsequent inhibition of this current by a specific CFTR inhibitor, such as CFTRinh-172, confirms that the measured current is indeed mediated by CFTR. By pre-incubating the cells with this compound, it is possible to assess its ability to stabilize and enhance the function of mutant CFTR, which would be reflected as a greater forskolin-stimulated, CFTRinh-172-inhibited Isc compared to untreated cells.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| CFBE41o- cell line | ATCC | CRL-2777 |
| Transwell permeable supports | Corning | 3413 |
| Ussing Chamber System | Physiologic Instruments | P2300 |
| Voltage-Clamp Amplifier | Physiologic Instruments | VCC MC8 |
| This compound (N91115) | TargetMol | T26955 |
| Forskolin | Sigma-Aldrich | F6886 |
| CFTRinh-172 | Sigma-Aldrich | C2992 |
| Amiloride hydrochloride hydrate | Sigma-Aldrich | A7410 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Ringer's Solution | In-house preparation | See Protocol |
Experimental Protocols
Cell Culture
The CFBE41o- cell line, a human bronchial epithelial cell line homozygous for the F508del CFTR mutation, is a suitable in vitro model.
-
Culture CFBE41o- cells in MEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells onto Transwell permeable supports at a density of 2.5 x 10^5 cells/cm².
-
Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the cells to form a confluent and polarized monolayer, which typically takes 7-10 days. The transepithelial electrical resistance (TEER) should be monitored to assess monolayer integrity.
Ussing Chamber Assay Protocol
-
Pre-incubation with this compound:
-
Prepare stock solutions of this compound in DMSO. A 10 mM stock is recommended.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations. Based on the in vitro IC50 of other GSNOR inhibitors, a concentration range of 1-10 µM is a reasonable starting point.
-
Replace the medium in both the apical and basolateral compartments of the Transwell inserts with the medium containing this compound or a vehicle control (DMSO at a final concentration not exceeding 0.1%).
-
Incubate the cells for 24-48 hours at 37°C to allow for the stabilization of the CFTR protein. A 24-hour pre-incubation is a common starting point for CFTR modulators.[5]
-
-
Ussing Chamber Setup:
-
Prepare fresh Ringer's solution containing (in mM): 115 NaCl, 25 NaHCO₃, 2.4 KH₂PO₄, 1.24 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, and 10 D-glucose.
-
Warm the Ringer's solution to 37°C and continuously bubble with 95% O₂/5% CO₂ to maintain a pH of 7.4.
-
Mount the Transwell inserts containing the cell monolayers into the Ussing chambers.
-
Fill both the apical and basolateral chambers with the pre-warmed and gassed Ringer's solution.
-
-
Short-Circuit Current Measurement:
-
Allow the system to equilibrate for 15-20 minutes until a stable baseline Isc is achieved.
-
Inhibit ENaC: Add amiloride to the apical chamber to a final concentration of 10-100 µM to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Activate CFTR: Once the Isc stabilizes after amiloride addition, add forskolin to both the apical and basolateral chambers to a final concentration of 10-20 µM to activate CFTR.
-
Inhibit CFTR: After the forskolin-stimulated Isc reaches a peak and stabilizes, add CFTRinh-172 to the apical chamber to a final concentration of 10-20 µM to specifically inhibit CFTR-mediated chloride secretion.
-
Record the Isc throughout the experiment. The change in Isc in response to forskolin and CFTRinh-172 is used to quantify CFTR function.
-
Data Presentation
The primary endpoint of this assay is the change in short-circuit current (ΔIsc) in response to the CFTR activator and inhibitor. The data should be summarized in a table for clear comparison between the different treatment groups.
| Treatment Group | Baseline Isc (µA/cm²) | Amiloride-inhibited Isc (µA/cm²) | Forskolin-stimulated ΔIsc (µA/cm²) | CFTRinh-172-inhibited ΔIsc (µA/cm²) |
| Vehicle Control (DMSO) | ||||
| This compound (1 µM) | ||||
| This compound (5 µM) | ||||
| This compound (10 µM) |
-
Forskolin-stimulated ΔIsc: Calculated as the peak Isc after forskolin addition minus the Isc after amiloride addition.
-
CFTRinh-172-inhibited ΔIsc: Calculated as the Isc after forskolin addition minus the Isc after CFTRinh-172 addition. This value represents the specific CFTR-mediated current.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on CFTR.
Experimental Workflow for Ussing Chamber Assay
Caption: Ussing chamber experimental workflow.
References
- 1. Pharmacological Inhibition of S-Nitrosoglutathione Reductase Reduces Cardiac Damage Induced by Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSNOR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Paracellular Transport through Healthy and Cystic Fibrosis Bronchial Epithelial Cell Lines – Do We Have a Proper Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Assessing CFTR Trafficking in Response to Cavosonstat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cavosonstat (formerly N91115) is an investigational drug that was developed for the treatment of cystic fibrosis (CF). It acts as an inhibitor of the S-nitrosoglutathione reductase (GSNOR) enzyme.[1][2] The primary mechanism of action for this compound in the context of CF is to increase the levels of S-nitrosoglutathione (GSNO), a molecule that plays a role in protein stability. By inhibiting GSNOR, this compound was designed to act as a cystic fibrosis transmembrane conductance regulator (CFTR) stabilizer, promoting the maturation and cell surface stability of the CFTR protein, particularly the F508del mutant, which is the most common cause of CF.[2][3] This mechanism is complementary to that of CFTR correctors and potentiators.[3][4]
Preclinical studies suggested that inhibition of GSNOR could increase the maturation and trafficking of the defective F508del-CFTR protein in airway cells from CF patients.[1] However, in Phase 2 clinical trials, this compound failed to demonstrate a significant benefit in lung function or sweat chloride reduction when added to existing CFTR modulator therapies, leading to the discontinuation of its development for CF.[3]
These application notes provide an overview of the experimental protocols used to assess the impact of GSNOR inhibitors like this compound on CFTR trafficking and maturation.
Signaling Pathway of GSNOR Inhibition on CFTR Trafficking
This compound inhibits GSNOR, leading to an increase in cellular GSNO levels. GSNO is believed to S-nitrosylate chaperone proteins, such as Hsp70/Hsp90 organizing protein (HOP), which are involved in the degradation of CFTR. This modification is thought to cause the dissociation of these chaperones from CFTR, preventing its degradation and thereby promoting its maturation and trafficking to the cell surface.[2]
Quantitative Data on CFTR Maturation in Response to GSNOR Inhibition
While specific quantitative data on CFTR trafficking in response to this compound from peer-reviewed preclinical studies are limited, a study by Zaman et al. (2016) demonstrated the effect of a GSNOR inhibitor on CFTR maturation in wild-type CFBE41o- cells. The data below is representative of the expected effect of GSNOR inhibition on CFTR protein levels.
| Treatment | CFTR Band B (Immature) | CFTR Band C (Mature) |
| Control | Present | Present |
| GSNOR Overexpression | Increased | Decreased |
| GSNOR Overexpression + GSNOR Inhibitor | Decreased (compared to GSNOR overexpression) | Increased (compared to GSNOR overexpression) |
| Data adapted from Zaman K, et al. Am J Physiol Lung Cell Mol Physiol. 2016.[5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess CFTR trafficking and maturation in response to compounds like this compound.
Western Blotting for CFTR Maturation
This protocol is used to determine the relative amounts of immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) CFTR.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add an equal volume of 2x Laemmli sample buffer.
-
Incubate at 37°C for 30-45 minutes.
-
-
SDS-PAGE:
-
Load 15-30 µg of total protein per lane on a 6% Tris-Glycine polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 300 mA for 90 minutes at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in PBS with 0.1% Tween-20 (PBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., clone M3A7 or 24-1) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with PBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with PBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Cell Surface Biotinylation Assay
This assay is used to specifically label and quantify CFTR protein present on the cell surface.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Augmentation of CFTR maturation by S-nitrosoglutathione reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of Cavosonstat with CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cavosonstat (formerly N91115) is an investigational small molecule that acts as a selective inhibitor of S-nitrosoglutathione reductase (GSNOR). In the context of cystic fibrosis (CF), this compound was developed as a CFTR stabilizer, a novel therapeutic approach intended to be complementary to existing CFTR corrector and potentiator therapies. The primary rationale for its co-administration with CFTR correctors, such as lumacaftor and tezacaftor, was to enhance the overall therapeutic benefit for individuals with the F508del mutation, the most common cause of CF.
The F508del mutation leads to the misfolding of the CFTR protein, its premature degradation, and consequently, its absence from the cell surface. CFTR correctors aim to partially rescue this misfolded protein and facilitate its trafficking to the cell membrane. However, the corrected F508del-CFTR that reaches the cell surface is unstable and is rapidly removed. This compound was designed to address this instability. By inhibiting GSNOR, this compound increases the levels of S-nitrosoglutathione (GSNO), a key signaling molecule. Elevated GSNO levels are believed to S-nitrosylate chaperone proteins, such as the C-terminus of Hsp70-interacting protein (CHIP), reducing the ubiquitination and subsequent degradation of F508del-CFTR.[1][2] This stabilization at the cell surface was hypothesized to prolong the residency of the corrected CFTR, thereby amplifying the therapeutic effect of CFTR correctors and potentiators.
Despite a strong preclinical rationale, the clinical development of this compound for cystic fibrosis was discontinued after Phase 2 trials failed to meet their primary endpoints for efficacy. These application notes provide a comprehensive overview of the preclinical and clinical data, along with detailed experimental protocols relevant to the evaluation of such a therapeutic strategy.
Data Presentation
Preclinical Rationale: In Vitro Efficacy
While specific quantitative data from preclinical studies on the co-administration of this compound with CFTR correctors are not publicly available in tabular format, published research indicates a dose-dependent effect of GSNO (the molecule increased by this compound) on the maturation and cell-surface expression of F508del-CFTR.[3] The expected outcome of combining a CFTR corrector with this compound in preclinical models, such as primary human bronchial epithelial (hBE) cells homozygous for the F508del mutation, would be a synergistic increase in CFTR-mediated chloride transport as measured by Ussing chamber experiments.
Table 1: Expected Preclinical Outcomes of this compound in Combination with a CFTR Corrector
| Experimental Model | Treatment Group | Expected Outcome Measure (e.g., Change in Short-Circuit Current, ΔIsc) | Expected Result |
| F508del-CFTR expressing cells | Vehicle Control | Baseline CFTR Function | Minimal to no CFTR function |
| F508del-CFTR expressing cells | CFTR Corrector alone | Increased CFTR Function | Modest increase in ΔIsc |
| F508del-CFTR expressing cells | This compound alone | Increased CFTR Stability | Minimal to modest increase in ΔIsc |
| F508del-CFTR expressing cells | CFTR Corrector + this compound | Synergistic increase in CFTR Function | Significantly greater increase in ΔIsc compared to either agent alone |
Clinical Trial Data
The following tables summarize the key findings from the clinical development program of this compound as an add-on therapy to approved CFTR correctors.
Table 2: Results from Phase 1b Study of this compound in F508del Homozygous Patients (NCT02275936) [4][5][6]
| Outcome Measure | Treatment Group | Mean Change from Baseline (at Day 28) | p-value |
| Sweat Chloride (mmol/L) | This compound (highest dose) | -4.1 | 0.032 |
| Sweat Chloride (mmol/L) | Placebo | Not reported | - |
Note: While statistically significant, the reduction in sweat chloride was modest.
Table 3: Topline Results from Phase 2 Study of this compound with Lumacaftor/Ivacaftor (Orkambi®) in F508del Homozygous Patients (NCT02589236) [7]
| Outcome Measure | Placebo + Orkambi® (n=46) | This compound 200 mg BID + Orkambi® (n=44) | This compound 400 mg BID + Orkambi® (n=48) |
| Absolute Change in ppFEV1 from Baseline to Week 12 (Primary Endpoint) | -0.1 | +0.4 | -0.5 |
| Absolute Change in Sweat Chloride (mmol/L) from Baseline to Week 12 | -3.5 | -1.1 | -2.2 |
| Absolute Change in BMI ( kg/m ²) from Baseline to Week 12 | +0.18 | +0.20 | +0.28 |
Note: The trial failed to demonstrate a statistically significant benefit in the primary endpoint of absolute change in percent predicted FEV1 or in the key secondary endpoint of sweat chloride reduction.
Table 4: Topline Results from Phase 2 Study of this compound with Ivacaftor (Kalydeco®) in Patients with a Gating Mutation and one F508del Mutation (NCT02724527)
| Outcome Measure | Placebo + Kalydeco® (n=4) | This compound 400 mg BID + Kalydeco® (n=15) |
| Absolute Change in ppFEV1 from Baseline to Week 8 (Primary Endpoint) | -1.7 | -0.7 |
| Absolute Change in Sweat Chloride (mmol/L) from Baseline to Week 8 | -2.3 | +1.3 |
Note: This trial also did not demonstrate a benefit in lung function or sweat chloride reduction.
Experimental Protocols
Western Blot for CFTR Protein Maturation
This protocol is designed to assess the effect of this compound, alone or in combination with a CFTR corrector, on the maturation of the F508del-CFTR protein. The maturation of CFTR is observed by a shift in its electrophoretic mobility, with the immature, core-glycosylated form (Band B) migrating faster than the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus.[6][8]
Materials:
-
CFBE41o- cells stably expressing F508del-CFTR
-
Cell lysis buffer (RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (6% acrylamide)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-CFTR antibody (e.g., clone 596)
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate F508del-CFTR expressing CFBE41o- cells and grow to confluence.
-
Treat cells with vehicle, CFTR corrector (e.g., 3 µM lumacaftor), this compound (at desired concentration), or a combination of the corrector and this compound for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare with Laemmli sample buffer.
-
Separate proteins on a 6% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Analysis:
-
Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa) using densitometry software.
-
Calculate the maturation efficiency as the ratio of Band C to (Band B + Band C).
-
Compare the maturation efficiency across different treatment groups.
-
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR activity. This protocol is adapted for use with primary human bronchial epithelial (hBE) cells cultured at an air-liquid interface (ALI).[5][9]
Materials:
-
Primary hBE cells from a donor homozygous for the F508del mutation, cultured on permeable supports (e.g., Transwells®) at ALI.
-
Ussing chamber system with voltage-clamp amplifier.
-
Krebs-bicarbonate Ringer (KBR) solution.
-
Pharmacological agents:
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist to activate CFTR)
-
Ivacaftor (CFTR potentiator, if desired)
-
CFTRinh-172 (CFTR inhibitor)
-
Procedure:
-
Cell Culture and Pre-treatment:
-
Culture F508del/F508del hBE cells on permeable supports at ALI for at least 4 weeks to achieve a differentiated, polarized epithelium.
-
Pre-treat the cultures with vehicle, CFTR corrector (e.g., 3 µM lumacaftor), this compound, or the combination for 48 hours.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports with the cell monolayers in the Ussing chambers.
-
Fill both the apical and basolateral chambers with pre-warmed (37°C) and gassed (95% O2 / 5% CO2) KBR solution.
-
Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.
-
-
Measurement of CFTR-Mediated Isc:
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride (100 µM) to the apical chamber.
-
Once a new stable baseline is reached, stimulate CFTR-dependent chloride secretion by adding forskolin (10 µM) to both chambers.
-
(Optional) If assessing potentiation, add a CFTR potentiator like ivacaftor (1 µM) to the apical chamber after forskolin stimulation.
-
Finally, inhibit CFTR-mediated current by adding CFTRinh-172 (10 µM) to the apical chamber to confirm that the observed current is CFTR-specific.
-
-
Data Analysis:
-
Record the change in Isc (ΔIsc) in response to each pharmacological agent.
-
The forskolin-stimulated, CFTRinh-172-sensitive Isc represents the functional activity of CFTR.
-
Compare the ΔIsc across the different pre-treatment conditions to determine the effect of this compound and its combination with the CFTR corrector.
-
Nasal Potential Difference (NPD) Measurement
NPD is an in vivo clinical trial endpoint that assesses ion transport across the nasal epithelium. This standardized protocol is based on procedures developed by the Cystic Fibrosis Foundation Therapeutics Development Network.[10][11][12][13][14]
Materials:
-
High-impedance voltmeter
-
Exploring catheter (double-lumen)
-
Reference electrode (subcutaneous)
-
Perfusion solutions:
-
Ringer's solution
-
Ringer's solution with 100 µM amiloride
-
Chloride-free Ringer's solution with 100 µM amiloride
-
Chloride-free Ringer's solution with 100 µM amiloride and 10 µM isoproterenol
-
-
Perfusion pump
Procedure:
-
Subject Preparation:
-
The subject should be in a comfortable, seated position.
-
Place the reference electrode subcutaneously on the forearm.
-
-
Baseline Measurement:
-
Gently insert the exploring catheter into one nostril, under the inferior turbinate.
-
Perfuse with Ringer's solution at a rate of 5 mL/min.
-
Record the stable baseline potential difference (PD).
-
-
Sequential Perfusion and Measurement:
-
Sequentially perfuse the nasal epithelium with the prepared solutions in the order listed above, allowing the PD to stabilize for each solution before proceeding to the next.
-
Continuously record the PD throughout the procedure.
-
-
Data Analysis:
-
Calculate the change in PD in response to each solution:
-
ΔAmiloride PD (response to ENaC inhibition)
-
ΔCl-free PD (response to establishing a chloride gradient)
-
ΔIsoproterenol PD (response to cAMP-stimulated CFTR activation)
-
-
The sum of the ΔCl-free and ΔIsoproterenol PD represents the total CFTR-dependent chloride secretion.
-
Compare these values before and after treatment with this compound in combination with a CFTR corrector.
-
Visualizations
Caption: Signaling pathway of this compound's proposed mechanism of action.
References
- 1. Putting CHIP(s) on the Table: Introducing Nitrosothiols into the Arena of CFTR Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Nitrosylation of CHIP Enhances F508Del-CFTR Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JCI Insight - Brushed nasal epithelial cells are a surrogate for bronchial epithelial CFTR studies [insight.jci.org]
- 6. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. cff.org [cff.org]
- 9. mdpi.com [mdpi.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Standardized procedure for measurement of nasal potential difference: an outcome measure in multicenter cystic fibrosis clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nasal Potential Difference (NPD) for the Diagnosis of Cystic Fibrosis | Clinical Research Trial Listing [centerwatch.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.qub.ac.uk [pure.qub.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Efficacy of Cavosonstat in CF Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Cavosonstat (N91115) in cystic fibrosis (CF) models. Given the disappointing results from clinical trials where this compound failed to meet primary endpoints for lung function and sweat chloride reduction, this guide aims to help researchers navigate potential experimental challenges and interpret their findings.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in CF?
A1: this compound is an inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme that breaks down S-nitrosoglutathione (GSNO).[3][4] In CF, GSNO levels are depleted. The therapeutic hypothesis is that by inhibiting GSNOR, this compound increases the levels of GSNO. Elevated GSNO is then thought to promote the proper maturation, trafficking, and stability of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del-CFTR mutant, by S-nitrosylating key chaperone proteins involved in its degradation.[3][5]
Q2: Why did this compound fail in clinical trials despite a plausible mechanism of action?
A2: While the preclinical rationale was strong, Phase 2 clinical trials of this compound as an add-on therapy to existing CFTR modulators like Orkambi® and Kalydeco® did not show a significant benefit in lung function (percent predicted FEV1) or sweat chloride concentration.[1][2] The precise reasons for this discrepancy between preclinical promise and clinical failure are not fully elucidated but may involve:
-
Insufficient target engagement or potency in the lung environment.
-
The complexity of the F508del-CFTR defect, where GSNOR inhibition alone is not sufficient to overcome the severe folding and trafficking defects.
-
The presence of confounding factors in the CF lung, such as inflammation and mucus, that were not fully recapitulated in preclinical models.
-
Potential off-target effects or compensatory biological pathways that negate the intended therapeutic effect in humans.
Q3: What are the expected outcomes of successful GSNOR inhibition in an in vitro CF model?
A3: In a responsive in vitro model, successful GSNOR inhibition by this compound should lead to:
-
A measurable decrease in GSNOR enzymatic activity.
-
An increase in intracellular S-nitrosoglutathione (GSNO) levels.
-
An increase in the mature, fully-glycosylated form (Band C) of F508del-CFTR protein, as observed by Western blot.
-
Increased CFTR-mediated chloride transport, measurable by techniques such as Ussing chamber assays or fluorescent imaging plate reader (FLIPR) assays.
-
Increased stability of the CFTR protein at the plasma membrane.
Q4: Are there alternative GSNOR inhibitors that have been investigated for CF?
A4: Yes, another GSNOR inhibitor, N6022, has also been evaluated in preclinical and early clinical studies for asthma and CF.[6] Research on other GSNOR inhibitors is ongoing, with a focus on improving potency, selectivity, and understanding the downstream effects of GSNOR inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No change in GSNOR activity after this compound treatment. | 1. Incorrect drug concentration: The concentration of this compound may be too low to effectively inhibit GSNOR in your specific cell model. 2. Degradation of this compound: The compound may be unstable in your cell culture medium or experimental buffer. 3. Cell permeability issues: this compound may not be efficiently entering the cells. 4. Assay conditions are not optimal: The GSNOR activity assay may not be sensitive enough or may be performed under suboptimal conditions. | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. 2. Prepare fresh solutions of this compound for each experiment. Minimize exposure to light and elevated temperatures. 3. Confirm cellular uptake of this compound using analytical methods if possible. 4. Optimize the GSNOR activity assay. Ensure appropriate concentrations of substrates (GSNO and NADH) and that the assay is performed within the linear range. |
| No increase in mature F508del-CFTR (Band C) on Western blot. | 1. Insufficient GSNOR inhibition: See the troubleshooting section above. 2. Cell model limitations: The cell line used may not be a suitable model for observing this compound's effects. For example, the level of GSNOR expression or the severity of the F508del-CFTR processing defect may vary between cell lines. 3. Suboptimal Western blot protocol: The protocol may not be sensitive enough to detect small changes in CFTR expression. 4. Short treatment duration: The incubation time with this compound may be too short to see a significant change in protein levels. | 1. Confirm GSNOR inhibition and increased GSNO levels before proceeding to Western blot analysis. 2. Use well-characterized CF bronchial epithelial (CFBE) cells stably expressing F508del-CFTR or primary human bronchial epithelial (hBE) cells from CF patients. 3. Optimize your Western blot protocol for CFTR detection. Use a proven antibody and consider using a positive control (e.g., cells treated with a known corrector like VX-809). 4. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| No increase in CFTR-mediated chloride transport in Ussing chamber experiments. | 1. Lack of mature CFTR at the cell surface: If there is no increase in Band C CFTR, there will be no increase in function. 2. Technical issues with the Ussing chamber setup: This can include improper mounting of the cell monolayer, incorrect buffer composition, or issues with the electrodes. 3. Cell monolayer is not fully polarized or has low transepithelial electrical resistance (TEER). 4. Inappropriate agonist stimulation: The concentration or type of agonist used to activate CFTR (e.g., forskolin) may not be optimal. | 1. Confirm an increase in mature CFTR by Western blot before conducting functional assays. 2. Ensure proper training on the Ussing chamber system. Check for leaks and ensure proper gassing and temperature control. 3. Culture cells on permeable supports until a high TEER is achieved, indicating a well-formed monolayer. 4. Use a standard CFTR activation cocktail (e.g., forskolin and IBMX) at appropriate concentrations. |
| High variability in experimental results. | 1. Inconsistent cell culture conditions: Variations in cell passage number, seeding density, and culture medium can lead to variability. 2. Inconsistent drug preparation: See "Degradation of this compound" above. 3. Assay variability: Inherent variability in complex biological assays. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. 2. Prepare fresh drug solutions for each experiment and use a consistent solvent. 3. Include appropriate positive and negative controls in every experiment. Run replicates for each condition. |
Data Presentation
Table 1: Summary of this compound Phase 1 Clinical Trial Data in CF Patients Homozygous for F508del-CFTR
| Parameter | Result | Reference |
| Safety and Tolerability | Well tolerated with no dose-limiting toxicities. | [7] |
| Pharmacokinetics | Rapidly absorbed with linear and predictable pharmacokinetics. | [7] |
| Sweat Chloride Reduction (at highest dose) | -4.1 mmol/L (p=0.032) at day 28. | [7] |
Table 2: Summary of this compound Phase 2 Clinical Trial Primary Endpoints
| Trial | Treatment Group | Primary Endpoint | Result | Reference |
| NCT02589236 | This compound (200 mg or 400 mg BID) + Orkambi® vs. Placebo + Orkambi® | Absolute change in percent predicted FEV1 at 12 weeks | Failed to demonstrate benefit. | [2][8] |
| NCT02724527 | This compound (400 mg) + Kalydeco® vs. Placebo + Kalydeco® | Change in lung function from baseline to week 8 | Did not demonstrate a benefit in lung function or sweat chloride reduction. | [1] |
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound action in CF.
Caption: Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
GSNOR Activity Assay
This protocol is adapted from methods that measure the consumption of NADH.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent
-
Reaction buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA
-
NADH solution (200 µM in reaction buffer)
-
GSNO solution (400 µM in reaction buffer)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Culture and treat cells with this compound or vehicle control for the desired time.
-
Harvest cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using the Bradford assay.
-
In a 96-well plate, add 20-50 µg of cell lysate to each well.
-
Add reaction buffer to bring the total volume to 100 µL.
-
Add 50 µL of NADH solution to each well.
-
Initiate the reaction by adding 50 µL of GSNO solution.
-
Immediately measure the absorbance at 340 nm every minute for 10-20 minutes.
-
Calculate the rate of NADH consumption (decrease in A340 per minute). GSNOR activity is proportional to this rate.
Expected Results:
-
A decrease in the rate of NADH consumption in lysates from this compound-treated cells compared to vehicle-treated cells.
Western Blot for CFTR Maturation
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels (6% acrylamide is recommended for resolving CFTR bands)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibody against CFTR (e.g., clone 596 or 570)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
Procedure:
-
After treatment with this compound, lyse cells and quantify protein concentration.
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for a loading control.
-
Quantify the intensity of Band B (immature, core-glycosylated) and Band C (mature, complex-glycosylated) using densitometry.
Expected Results:
-
An increase in the ratio of Band C to Band B in this compound-treated cells compared to controls, indicating improved F508del-CFTR maturation.
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
Materials:
-
Ussing chamber system
-
Permeable cell culture inserts (e.g., Snapwell™ or Transwell®)
-
Ringer's solution
-
Amiloride (to inhibit ENaC channels)
-
Forskolin and IBMX (to activate CFTR through cAMP stimulation)
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Culture CFBE cells expressing F508del-CFTR on permeable inserts until a polarized monolayer with high TEER is formed.
-
Treat cells with this compound or vehicle for 24-48 hours prior to the experiment.
-
Mount the inserts in the Ussing chamber, with Ringer's solution bathing both the apical and basolateral surfaces. Maintain at 37°C and gas with 95% O2/5% CO2.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block sodium absorption.
-
Add a CFTR activation cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to the apical chamber.
-
Record the peak increase in Isc, which represents CFTR-mediated chloride secretion.
-
Add a CFTR inhibitor to the apical chamber to confirm that the observed current is CFTR-specific.
Expected Results:
-
A greater increase in forskolin/IBMX-stimulated Isc in this compound-treated cells compared to vehicle-treated cells.
This technical support center provides a framework for investigating the effects of this compound in CF models. By carefully considering experimental design, utilizing appropriate controls, and troubleshooting potential issues, researchers can better understand the cellular and molecular consequences of GSNOR inhibition in the context of CF.
References
- 1. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-nitrosoglutathione reductase (GSNOR) deficiency accelerates cardiomyocyte differentiation of induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sajepharma.com [sajepharma.com]
- 4. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Cavosonstat Off-Target Effects: A Technical Support Resource
For researchers investigating the preclinical applications of Cavosonstat (N91115), understanding its specificity is crucial for interpreting experimental outcomes. While this compound was primarily developed as a selective inhibitor of S-nitrosoglutathione reductase (GSNOR), inquiries regarding its potential off-target effects are common. This technical support center provides guidance on this topic in a question-and-answer format, including troubleshooting for unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
This compound is an orally active inhibitor of S-nitrosoglutathione reductase (GSNOR).[1] Its on-target effect is to increase the levels of S-nitrosoglutathione (GSNO), a key signaling molecule.[2][3] This increase in GSNO leads to the stabilization of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which was the therapeutic goal for its development in cystic fibrosis.[1][2]
Q2: Is there any publicly available data on the broad off-target screening of this compound?
Based on available information, comprehensive public data from broad off-target screening panels (e.g., kinase panels, receptor panels) for this compound is limited. Preclinical development information has suggested a favorable safety profile with no major reported safety or toxicology issues, and it was found to be non-carcinogenic in preclinical studies. However, detailed selectivity data against a wide range of kinases or other potential off-targets is not readily accessible in published literature.
Q3: What are the potential implications of GSNOR inhibition that could be perceived as off-target effects?
The intended pharmacological effect of this compound, GSNOR inhibition, can have widespread physiological consequences due to the role of GSNO in various signaling pathways. These downstream effects, while stemming from the on-target action, might be misinterpreted as off-target effects. For instance, GSNO is involved in smooth muscle relaxation, immune function, and inflammation.[2] Therefore, observing effects in these areas might be a direct consequence of GSNOR inhibition rather than binding to an unrelated protein.
Q4: I am observing unexpected phenotypes in my cellular or animal models after treatment with this compound. How can I determine if these are due to off-target effects?
Please refer to the Troubleshooting Guide below for a systematic approach to investigating unexpected experimental outcomes.
Troubleshooting Guide: Investigating Unexpected Experimental Results
If you encounter unexpected results in your preclinical studies with this compound, the following steps can help you to discern between on-target and potential off-target effects.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected cellular phenotype (e.g., changes in cell proliferation, morphology) | 1. On-target effect related to GSNOR inhibition in your specific cell type.2. Off-target kinase inhibition.3. Non-specific cytotoxicity. | 1. Validate On-Target Engagement: Measure GSNO levels or GSNOR activity in your experimental system to confirm this compound is engaging its primary target at the concentrations used.2. Use a Structurally Unrelated GSNOR Inhibitor: If available, compare the phenotype with that induced by another GSNOR inhibitor with a different chemical scaffold. A similar phenotype would suggest an on-target effect.3. Rescue Experiment: If possible, try to rescue the phenotype by providing exogenous GSNO or a downstream effector.4. Kinase Profiling: If off-target kinase activity is suspected, consider performing a targeted kinase inhibition assay for kinases relevant to the observed phenotype. |
| Unanticipated in vivo effects (e.g., unexpected toxicity, altered physiological parameters) | 1. Exaggerated pharmacology due to high dosage.2. Off-target effects on other proteins.3. Metabolite activity. | 1. Dose-Response Analysis: Conduct a thorough dose-response study to determine if the effect is dose-dependent and occurs at concentrations relevant to GSNOR inhibition.2. Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the timing of the observed effect with the known pharmacokinetic profile of this compound.3. Broad Safety Pharmacology Screen: If resources permit, a broad in vitro safety pharmacology screen (e.g., against a panel of receptors, ion channels) could help identify potential off-target liabilities. |
Quantitative Data Summary
As comprehensive public data on this compound's off-target profile is unavailable, the following table is a hypothetical representation of how such data would be presented. This is for illustrative purposes only and does not reflect actual experimental results for this compound.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Target | IC50 (nM) | Fold Selectivity vs. GSNOR |
| GSNOR (On-Target) | 10 | 1 |
| Kinase A | > 10,000 | > 1,000 |
| Kinase B | 1,500 | 150 |
| Kinase C | > 10,000 | > 1,000 |
| Kinase D | 8,000 | 800 |
Key Experimental Protocols
For researchers wishing to investigate the potential off-target effects of this compound, the following are standard experimental methodologies that can be employed.
1. Kinome Profiling
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Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.
-
Methodology:
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Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology).
-
Provide the service with a sample of this compound at a specified concentration (typically 1 µM or 10 µM for an initial screen).
-
The service will perform binding or activity assays against a panel of several hundred kinases.
-
Results are typically reported as percent inhibition or as dissociation constants (Kd) for interactions that meet a certain threshold.
-
Follow-up dose-response assays should be performed for any significant hits to determine IC50 values.
-
2. In Vitro Safety Pharmacology Profiling
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Objective: To evaluate the effect of this compound on a panel of targets known to be associated with adverse drug reactions.
-
Methodology:
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Engage a contract research organization (CRO) that offers safety pharmacology panels (e.g., Eurofins SafetyScreen44™, Charles River).
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Submit this compound for screening against a panel that typically includes a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
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The assays are usually functional or binding assays.
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Results are reported as percent inhibition or activation at a single high concentration.
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Concentration-response curves should be generated for any significant findings to determine IC50 or EC50 values.
-
3. Cellular Thermal Shift Assay (CETSA)
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Objective: To identify direct protein targets of this compound in a cellular context.
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Methodology:
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Treat intact cells with this compound or a vehicle control.
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Heat the cell lysates to a range of temperatures.
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Separate soluble and aggregated proteins by centrifugation.
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Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
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Binding of this compound to a protein is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating unexpected experimental results.
References
- 1. sajepharma.com [sajepharma.com]
- 2. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nivalis Therapeutics Announces Positive Phase 1b Results For N91115 In Patients With Cystic Fibrosis And Plans To Initiate Phase 2 Trial [clinicalleader.com]
Technical Support Center: Optimizing Cavosonstat for CFTR Stabilization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of cavosonstat in cystic fibrosis transmembrane conductance regulator (CFTR) stabilization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of S-nitrosoglutathione reductase (GSNOR). By inhibiting GSNOR, this compound increases the intracellular levels of S-nitrosoglutathione (GSNO).[1][2] GSNO is a signaling molecule that can modify chaperone proteins, such as Hsp70/Hsp90 organizing protein (HOP or Stip1), which are involved in the degradation of CFTR.[1][2] This modification leads to the dissociation of these chaperones from CFTR, preventing its degradation and thereby increasing its stability at the cell surface.[1]
Q2: What is the primary application of this compound in CFTR research?
A2: this compound is used as a CFTR stabilizer.[1] Its primary application is to increase the stability of mutant CFTR protein, particularly the F508del-CFTR variant, at the plasma membrane. It is often investigated as an add-on therapy to complement the effects of CFTR correctors and potentiators.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound powder in DMSO to a concentration of 10 mM. Sonication may be recommended to ensure complete dissolution. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C.
Q4: What is a typical starting concentration range for this compound in cell-based assays?
A4: Based on preclinical studies with GSNOR inhibitors, a starting concentration range of 1-10 µM is recommended for in vitro experiments.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q5: What is the expected outcome of successful this compound treatment in F508del-CFTR expressing cells?
A5: Successful treatment with this compound should lead to an increase in the amount of mature, fully glycosylated (Band C) CFTR protein.[2][3] This can be observed by Western blotting. Additionally, an increase in the cell surface expression and stability of CFTR is expected, which can be measured by cell surface biotinylation assays.[4] Functionally, this should result in an increase in CFTR-mediated chloride transport, which can be assessed using techniques like the Ussing chamber assay.[3][5]
Troubleshooting Guide
Issue 1: No observable increase in mature CFTR (Band C) on Western blot after this compound treatment.
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Question: I have treated my F508del-CFTR expressing cells with this compound, but I do not see an increase in the intensity of Band C on my Western blot. What could be the issue?
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Answer:
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Suboptimal Concentration: The concentration of this compound used may not be optimal. Perform a dose-response experiment with a concentration range from 1 µM to 20 µM to identify the most effective concentration.
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Insufficient Incubation Time: The incubation time may be too short. A typical incubation time is 24-48 hours. Consider a time-course experiment to determine the optimal duration.
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Poor Cell Health: Ensure that the cells are healthy and not overgrown, as this can affect protein expression and trafficking.
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Western Blotting Technique: CFTR can be a difficult protein to detect via Western blot. Ensure your protein transfer is efficient, use a sensitive chemiluminescent substrate, and consider using a primary antibody known to be effective for CFTR. Aggregation of CFTR is a common issue; avoid boiling your samples and instead heat them at 37°C for 10-15 minutes before loading on the gel.
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Compound Inactivity: Verify the integrity of your this compound stock solution. If it has been stored for a long time or subjected to multiple freeze-thaw cycles, it may have degraded.
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Issue 2: High background or non-specific bands on the Western blot for CFTR.
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Question: My Western blot for CFTR shows high background, making it difficult to interpret the results. How can I improve this?
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Answer:
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Blocking: Ensure adequate blocking of the membrane. Use 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature.
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Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to find the optimal dilution.
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Washing Steps: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove non-specific binding.
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Membrane Handling: Handle the membrane with clean forceps to avoid contamination.
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Issue 3: Inconsistent results in CFTR functional assays (e.g., Ussing chamber).
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Question: I am getting variable results in my Ussing chamber experiments when testing the effect of this compound. What could be the cause?
-
Answer:
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Cell Monolayer Integrity: Ensure that the cell monolayers have a high transepithelial electrical resistance (TEER) before starting the experiment, indicating a confluent and well-polarized monolayer.
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Compound Equilibration: Allow sufficient time for this compound to equilibrate with the cells before stimulating CFTR function (e.g., with forskolin).
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Reagent Quality: Use fresh solutions of activators (e.g., forskolin, genistein) and inhibitors (e.g., CFTRinh-172).
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Consistent Technique: Maintain consistent timing and pipetting techniques across all experiments to minimize variability.
-
Data Presentation
Table 1: Experimental Parameters for this compound Treatment
| Parameter | Recommended Range/Value | Notes |
| Cell Type | CFBE41o- or other cells expressing F508del-CFTR | Ensure consistent cell line and passage number. |
| This compound Stock | 10 mM in DMSO | Store at -20°C in aliquots. |
| Working Concentration | 1 - 20 µM | Perform a dose-response curve to determine the optimum. |
| Incubation Time | 24 - 72 hours | A time-course experiment is recommended. |
| DMSO Control | Match the final DMSO concentration in treated wells | Typically ≤ 0.1% to avoid solvent toxicity. |
Table 2: Summary of Assays for CFTR Stabilization
| Assay | Purpose | Key Readout |
| Western Blot | To quantify the amount of mature (Band C) CFTR protein. | Increased intensity of the ~170 kDa Band C. |
| Cell Surface Biotinylation | To measure the amount of CFTR at the cell surface. | Increased biotinylated CFTR signal on a Western blot. |
| Immunofluorescence | To visualize the localization of CFTR. | Increased CFTR staining at the plasma membrane. |
| Ussing Chamber | To measure CFTR-mediated ion transport. | Increased forskolin-stimulated short-circuit current. |
| Half-life/Pulse-Chase | To determine the stability of the CFTR protein over time. | Prolonged half-life of the mature CFTR protein.[6][7] |
Experimental Protocols
1. Western Blotting for CFTR Maturation
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Cell Culture and Treatment: Plate F508del-CFTR expressing cells and allow them to reach 70-80% confluency. Treat cells with the desired concentrations of this compound or DMSO vehicle control for 24-48 hours.
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Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 30-50 µg) with Laemmli sample buffer. Crucially, do not boil the samples. Instead, incubate at 37°C for 15 minutes.
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SDS-PAGE: Separate the protein lysates on a 7.5% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with a primary antibody against CFTR overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities for immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) CFTR. Normalize to a loading control like GAPDH or β-actin.
2. Cell Surface Biotinylation Assay
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Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.
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Biotinylation: After treatment, wash cells with ice-cold PBS. Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label cell surface proteins.
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Quenching: Quench the biotinylation reaction with a quenching solution (e.g., glycine in PBS).
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Cell Lysis: Lyse the cells in a suitable lysis buffer.
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Streptavidin Pulldown: Incubate the cell lysates with streptavidin-agarose beads to pull down biotinylated (cell surface) proteins.
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Elution and Western Blotting: Elute the pulled-down proteins from the beads and analyze by Western blotting for CFTR as described above. A fraction of the total cell lysate should also be run as an input control.
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated CFTR stabilization.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for Western blot analysis.
References
- 1. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]
- 2. Augmentation of CFTR maturation by S-nitrosoglutathione reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 4. Functional Stability of Rescued ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Cbl reduces stability of rescued ∆F508-CFTR in human airway epithelial cells: Implications for cystic fibrosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Cell Surface Stability of Rescued ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator by Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cavosonstat Clinical Trials
This technical support center provides information and answers to frequently asked questions regarding the clinical development of Cavosonstat, specifically addressing why it did not demonstrate an improvement in lung function for patients with cystic fibrosis (CF).
Frequently Asked Questions (FAQs)
Q1: Why was the development of this compound for cystic fibrosis discontinued?
The development of this compound for cystic fibrosis (CF) was halted because it failed to demonstrate a statistically significant improvement in lung function, the primary endpoint in Phase 2 clinical trials.[1][2][3] In these studies, this compound, when added to standard CF therapies, did not lead to a meaningful change in the percent predicted forced expiratory volume in one second (ppFEV1) compared to placebo.[1][2]
Q2: What was the proposed mechanism of action for this compound?
This compound is an inhibitor of the S-nitrosoglutathione reductase (GSNOR) enzyme.[3] The therapeutic hypothesis was that by inhibiting GSNOR, this compound would increase the levels of S-nitrosoglutathione (GSNO), a molecule that was believed to help stabilize the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[3] In CF, particularly in patients with the F508del mutation, the CFTR protein is misfolded and prematurely degraded. A more stable CFTR protein at the cell surface was expected to improve chloride ion transport and, consequently, lung function.
Q3: Did this compound show any effect on other clinical markers?
In the Phase 2 clinical trials, this compound also failed to demonstrate a significant reduction in sweat chloride concentration, a key biomarker of CFTR protein function.[1][2] While some earlier Phase 1 studies had suggested a potential for sweat chloride reduction at the highest doses, these findings did not translate into significant effects in the larger Phase 2 studies.[4]
Troubleshooting Common Experimental Questions
Q1: We are not observing the expected stabilization of the CFTR protein in our in-vitro experiments with a GSNOR inhibitor. What could be the issue?
Several factors could contribute to this:
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Cellular Model: The specific cell line used and its endogenous levels of GSNOR and CFTR expression can influence the outcome. Ensure the cell model is appropriate and validated for this pathway.
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Compound Potency and Permeability: Verify the potency of your GSNOR inhibitor in your cellular system and ensure it has adequate cell permeability to reach its intracellular target.
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Assay Sensitivity: The method used to detect CFTR protein levels (e.g., Western blot, flow cytometry) may not be sensitive enough to detect subtle changes in protein stability.
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Off-Target Effects: Consider the possibility of off-target effects of your compound that might counteract the intended stabilization of CFTR.
Q2: Our clinical trial for a novel CFTR modulator is not showing a significant improvement in FEV1 despite a reduction in sweat chloride. What could explain this discrepancy?
This is a complex issue that has been observed in CF drug development. Potential reasons include:
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Magnitude of CFTR Function Improvement: The level of CFTR function restored, as indicated by the sweat chloride reduction, may not be sufficient to translate into a measurable improvement in lung function, especially in patients with established lung disease.
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Patient Population: The baseline lung function of the study population can impact the ability to detect a treatment effect. Patients with milder lung disease may have a slower rate of decline, making it harder to show a benefit.
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Trial Duration: The duration of the clinical trial may not be long enough to observe a significant change in the rate of lung function decline.
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Other Pathophysiological Factors: In patients with advanced CF, other factors such as chronic inflammation, structural lung damage, and persistent bacterial infections may contribute to lung function decline independently of CFTR function.
Data Summary
Phase 2 Clinical Trial Results: this compound as Add-on to Orkambi™ (NCT02589236)
This study evaluated this compound in adult CF patients with two copies of the F508del-CFTR mutation who were already being treated with Orkambi™. The primary endpoint was the absolute change in percent predicted FEV1 from baseline to week 12.[1][3]
| Treatment Group | N | Absolute Change in ppFEV1 (Mean) | Absolute Change in Sweat Chloride (mmol/L) (Mean) |
| Placebo + Orkambi™ | 46 | -0.3% | -2.3 |
| This compound (200 mg BID) + Orkambi™ | 44 | -0.1% | -1.2 |
| This compound (400 mg BID) + Orkambi™ | 48 | +0.4% | -0.6 |
Phase 2 Clinical Trial Results: this compound as Add-on to Kalydeco™ (NCT02724527)
This study assessed this compound in adult CF patients with one copy of the F508del-CFTR mutation and a second gating mutation who were being treated with Kalydeco™. The primary endpoint was the absolute change in percent predicted FEV1 from baseline to week 8.[2]
| Treatment Group | N | Absolute Change in ppFEV1 (Mean) | Absolute Change in Sweat Chloride (mmol/L) (Mean) |
| Placebo + Kalydeco™ | 4 | +1.8% | -1.5 |
| This compound (400 mg BID) + Kalydeco™ | 15 | -1.3% | +1.3 |
Experimental Protocols
Measurement of Percent Predicted Forced Expiratory Volume in One Second (ppFEV1)
Objective: To assess the change in lung function from baseline.
Methodology:
-
Spirometry: Spirometry was performed according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines.
-
FEV1 Measurement: The forced expiratory volume in one second (FEV1) was measured, representing the volume of air that can be forcibly exhaled in the first second of a forced breath.
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Predicted FEV1 Calculation: The predicted FEV1 value for each patient was calculated using the Hankinson reference equations, which account for age, sex, height, and ethnicity.[5]
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ppFEV1 Calculation: The percent predicted FEV1 (ppFEV1) was calculated as: (Actual FEV1 / Predicted FEV1) * 100.
-
Data Analysis: The absolute change in ppFEV1 from baseline to the end of the treatment period was calculated for each treatment group.
Measurement of Sweat Chloride Concentration
Objective: To assess CFTR protein function by measuring the concentration of chloride in sweat.
Methodology:
-
Pilocarpine Iontophoresis: Sweat production was stimulated on a small area of the forearm using pilocarpine iontophoresis. This involves applying a small electric current to deliver the sweat-inducing agent pilocarpine into the skin.
-
Sweat Collection: Sweat was collected using the Wescor Macroduct® Sweat Collection System.[5] This system consists of a special collector that is placed over the stimulated area of the skin to absorb the sweat.
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Sweat Analysis: The collected sweat was analyzed to determine the chloride concentration in millimoles per liter (mmol/L).
-
Data Analysis: The absolute change in sweat chloride concentration from baseline to the end of the treatment period was calculated for each treatment group.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Simplified workflow of the Phase 2 clinical trials for this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Nivalis Therapeutics Announces Results from Phase 2 [globenewswire.com]
- 3. Nivalis Therapeutics Announces Results from Phase 2 [globenewswire.com]
- 4. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Limitations of using Cavosonstat as a standalone CF therapy
Welcome, researchers and drug development professionals. This resource provides essential information and troubleshooting guidance for experiments involving Cavosonstat (N91115), focusing on its limitations as a standalone therapy for Cystic Fibrosis (CF).
Frequently Asked Questions (FAQs)
Q1: What is this compound (N91115) and its proposed mechanism of action in CF?
A: this compound (N91115) is an experimental, orally bioavailable inhibitor of the S-nitrosoglutathione reductase (GSNOR) enzyme.[1][2][3] In patients with CF, levels of S-nitrosoglutathione (GSNO), a key signaling molecule, are depleted.[1][4] The GSNOR enzyme is responsible for the breakdown of GSNO.[5]
The proposed therapeutic mechanism for this compound involves inhibiting GSNOR, thereby increasing intracellular levels of GSNO.[4][5] Preclinical studies suggested that restoring GSNO could help stabilize the CF transmembrane conductance regulator (CFTR) protein, particularly the F508del mutant, by improving its processing and maturation, ultimately increasing its presence on the cell surface.[3][4][6][7] This classifies this compound as a CFTR stabilizer.[6]
Caption: Proposed mechanism of this compound action in Cystic Fibrosis.
Q2: What were the clinical findings for this compound as a monotherapy, and why is it not a viable standalone therapy?
A: As a monotherapy, this compound's clinical data is limited and does not support its use as a standalone treatment.
-
Safety and Pharmacokinetics: Phase 1 studies in healthy volunteers and CF patients (homozygous for F508del) found that this compound was well-tolerated with a predictable pharmacokinetic profile and no dose-limiting toxicities.[3][5]
-
Efficacy: The Phase 1 trials were not designed or powered to demonstrate clinical efficacy.[5][6] However, an exploratory analysis at the highest dose showed a modest, statistically significant reduction in sweat chloride concentration.[3] This suggested some level of biological activity related to CFTR modulation.[5]
Despite this weak biomarker signal, there is insufficient evidence that this compound monotherapy produces any clinically important effects, such as improvements in lung function (ppFEV1).[8][9] The lack of meaningful clinical benefit is the primary reason it is not considered a viable standalone therapy.
| Outcome | Dose | Result (vs. Baseline) | p-value | Study Phase |
| Sweat Chloride Reduction | Highest Dose (unspecified) | -4.1 mmol/L | 0.032 | Phase 1[3][10] |
Q3: We are using a GSNOR inhibitor in our F508del-CFTR cell line but observe minimal restoration of ion channel function. Is this expected?
A: Yes, this finding is consistent with the clinical limitations of this compound. While inhibiting GSNOR may increase the amount of F508del-CFTR protein that reaches the cell membrane (stabilization), it does not address the two primary defects of the F508del mutation:
-
Misfolding: It does not act as a "corrector" to fix the fundamental protein misfolding that prevents most of the CFTR from escaping the endoplasmic reticulum.[11]
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Defective Gating: It does not act as a "potentiator" to force the ion channel open once it is at the cell surface.[11][12]
Therefore, as a standalone agent, a GSNOR inhibitor is unlikely to restore significant chloride transport. Its mechanism is complementary to, but not a replacement for, correctors and potentiators.
Caption: The distinct defects of F508del-CFTR and targeted drug mechanisms.
Q4: Given its complementary mechanism, why did this compound fail in clinical trials when added to existing CFTR modulators like Orkambi®?
A: This is the central limitation observed in this compound's development for CF. The hypothesis was that adding a stabilizer (this compound) to a corrector/potentiator combination (Orkambi®) would yield additional benefits. However, a pivotal Phase 2 clinical trial did not support this.[13]
In the study, 138 adult patients with CF (homozygous for F508del) already being treated with Orkambi® were given this compound or a placebo. The trial failed to meet its primary endpoint, showing no statistically significant improvement in lung function (absolute change in ppFEV1) after 12 weeks for either this compound dose compared to placebo.[13] Key secondary endpoints, including sweat chloride reduction, also showed no benefit.[13]
A similar lack of benefit was seen in a Phase 2 study of this compound as an add-on to ivacaftor (Kalydeco).[1][2] The failure of these trials indicates that, within the complexity of a clinical setting, the stabilizing effect of this compound did not translate into an incremental therapeutic benefit on top of existing modulators.
| Endpoint (Change from Baseline at 12 Weeks) | Placebo + Orkambi® (n=46) | 200 mg this compound + Orkambi® (n=44) | 400 mg this compound + Orkambi® (n=48) |
| Absolute Change in ppFEV1 | -0.1 | +0.2 | -0.5 |
| Change in Sweat Chloride (mmol/L) | -1.7 | -0.1 | -2.3 |
Data from Nivalis Therapeutics Phase 2 Topline Results Announcement.[13]
Q5: What is the current development status of this compound for Cystic Fibrosis?
A: Following the negative results from the Phase 2 trials, Nivalis Therapeutics announced it would not continue the development of this compound for the treatment of Cystic Fibrosis.[1][2] The development program for CF has been officially discontinued.[7]
Experimental Protocols
Protocol 1: Measurement of Sweat Chloride (Quantitative Pilocarpine Iontophoresis)
This protocol outlines the standard method used to measure sweat chloride concentration, a key biomarker for CFTR function.
-
Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing chemical, to a small area of the skin (typically the forearm).
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Collection: A collection device (e.g., Macroduct®) is placed over the stimulated area to absorb the sweat for a fixed period (usually 30 minutes).
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Quantification: The volume of sweat is measured to ensure an adequate sample has been collected.
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Analysis: The chloride concentration in the collected sweat is measured using a chloridometer or an equivalent ion-selective electrode method.
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Interpretation: A sweat chloride value ≥ 60 mmol/L is consistent with a diagnosis of CF.[14] Reductions from this baseline are used to assess the efficacy of CFTR modulators.
Protocol 2: Assessment of Lung Function (Spirometry for FEV1)
This protocol describes the measurement of Forced Expiratory Volume in 1 second (FEV1), the primary endpoint in most CF clinical trials for lung function.
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Patient Preparation: The patient should be seated comfortably. The procedure is explained, and nose clips are applied to prevent air from escaping through the nostrils.
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Maneuver: The patient inhales as deeply as possible and then exhales as forcefully and completely as possible into the mouthpiece of a spirometer.
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Data Collection: The spirometer measures the volume of air exhaled over time. The key measurement is the FEV1, the volume of air forcibly exhaled in the first second.
-
Quality Control: The maneuver is typically repeated at least three times to ensure the results are consistent and represent the patient's best effort.
-
Reporting: The FEV1 is reported as an absolute volume (in liters) and as a percentage of the predicted value for a person of the same age, sex, height, and ethnicity ("percent predicted FEV1" or ppFEV1).[14] Changes in ppFEV1 are used to track disease progression and response to therapy.[13]
Caption: Simplified workflow of the Phase 2 trial that showed this compound's lack of efficacy.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Development Pipeline | CFF Clinical Trials Tool [apps.cff.org]
- 8. Corrector therapies (with or without potentiators) for people with cystic fibrosis with class II CFTR gene variants (most commonly F508del) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cochranelibrary.com [cochranelibrary.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. cff.org [cff.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Investigating the Limited Clinical Benefit of Cavosonstat
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the potential reasons behind the limited clinical benefit observed with Cavosonstat (N91115), a GSNOR (S-nitrosoglutathione reductase) inhibitor developed for the treatment of cystic fibrosis (CF). The information is presented in a question-and-answer format to address specific issues and guide troubleshooting for ongoing research in this area.
Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale for developing this compound for cystic fibrosis?
A1: The primary rationale for investigating this compound in CF was based on the role of the S-nitrosoglutathione (GSNO) pathway in the processing and function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In CF, particularly with the common F508del mutation, the CFTR protein is misfolded and prematurely degraded.
Preclinical studies suggested a promising new therapeutic approach:
-
Elevated GSNOR Activity in CF: Research indicated that GSNOR activity is increased in CF bronchial epithelial cells.[1][2]
-
Depleted GSNO Levels: This heightened GSNOR activity leads to lower levels of its substrate, GSNO, a key signaling molecule in the airways.[3][4]
-
GSNO's Role in CFTR Stabilization: GSNO was shown to play a role in the proper maturation and stability of the CFTR protein. By inhibiting GSNOR, this compound was expected to increase the levels of endogenous GSNO.[5]
-
Mechanism of Action: The proposed mechanism involved GSNO-mediated modification of chaperone proteins that are responsible for the degradation of misfolded CFTR, thereby allowing more of the protein to reach the cell surface and function as a chloride channel.[6]
Q2: What were the key clinical trials for this compound and what were the top-line results?
A2: this compound was evaluated in Phase 2 clinical trials as an add-on therapy to existing CFTR modulators. The primary goal was to assess if it could provide additional clinical benefit.
-
Trial with Lumacaftor/Ivacaftor (Orkambi®): A Phase 2 study (NCT02589236) enrolled 138 adult CF patients homozygous for the F508del-CFTR mutation who were already being treated with Orkambi®.[7][8][9]
-
Trial with Ivacaftor (Kalydeco®): A smaller Phase 2 study investigated this compound in 19 adult CF patients with one F508del mutation and a second gating mutation, who were on Kalydeco® therapy.[10]
Unfortunately, both trials failed to meet their primary endpoints. There was no statistically significant improvement in lung function, as measured by the absolute change in percent predicted forced expiratory volume in one second (ppFEV1), or in the reduction of sweat chloride concentration compared to placebo.[7][8][10] this compound was, however, generally well-tolerated in these studies.[7][8][10]
Troubleshooting Guide: Potential Reasons for Limited Clinical Benefit
This section explores potential hypotheses for the discrepancy between the promising preclinical data and the clinical trial outcomes.
Q3: Could insufficient target engagement explain the lack of efficacy?
A3: This is a critical question in the analysis of any clinical trial failure. For this compound, it is essential to consider if the administered doses resulted in adequate inhibition of GSNOR in the target tissues of CF patients.
Possible Issues:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): While Phase 1 studies showed that this compound was rapidly absorbed and had predictable pharmacokinetics, the level of GSNOR inhibition achieved in the lungs of CF patients at the tested doses may not have been sufficient to produce a clinically meaningful effect.[11]
-
Lack of Biomarkers: Publicly available data from the Phase 2 trials do not include direct biomarkers of GSNOR inhibition in the patients. Without such data, it is difficult to definitively confirm that the drug was hitting its target effectively in the clinical setting.
Experimental Troubleshooting:
-
Measure Target Engagement: In future studies with GSNOR inhibitors, it is crucial to include assays to measure target engagement directly in relevant patient samples (e.g., bronchial brushings, blood cells).
-
Dose-Ranging Studies: More extensive dose-ranging studies in Phase 2 could help establish a clearer relationship between drug exposure and biological effect.
Q4: Is the S-nitrosoglutathione (GSNO) pathway more complex than initially hypothesized?
A4: The biological rationale for this compound was based on a specific understanding of the GSNO pathway. However, biological systems are often redundant and have compensatory mechanisms.
Possible Complexities:
-
Redundant Pathways: Other enzymes and pathways may also regulate the levels of GSNO and S-nitrosylated proteins, potentially compensating for the inhibition of GSNOR.
-
Feedback Mechanisms: The inhibition of GSNOR could trigger feedback loops that counteract the intended therapeutic effect.
-
Pleiotropic Effects of GSNO: GSNO is a signaling molecule with broad effects. Increasing its levels may have had unintended consequences that negated the potential benefits for CFTR stabilization. The GSNO pathway is known to have anti-inflammatory and smooth muscle relaxant effects, which could also play a role.[6]
Experimental Troubleshooting:
-
Systems Biology Approach: A broader, systems-level analysis of the cellular response to GSNOR inhibition in CF models could uncover these complexities.
-
Investigate Downstream Markers: Measuring a wider range of downstream markers of the NO/sGC/cGMP pathway in response to GSNOR inhibition could provide a more complete picture of its biological effects.
Q5: Did the clinical trial design, particularly the add-on therapy approach, contribute to the outcome?
A5: this compound was tested in patients already receiving what was, at the time, the standard of care with CFTR modulators.
Potential Issues:
-
Interaction with CFTR Modulators: The possibility of a negative pharmacodynamic interaction between this compound and lumacaftor/ivacaftor cannot be ruled out. Lumacaftor is known to be a strong inducer of the CYP3A enzyme system, which is involved in the metabolism of many drugs.[12] While the Phase 1 data for this compound suggested its exposure was unaffected by a CYP3A inducer (rifampin), the complex interplay of these drugs at a cellular level is not fully understood.[11]
-
"Ceiling Effect": It is possible that the clinical benefit achievable with lumacaftor/ivacaftor in the trial population was already maximized, leaving little room for an additional, modest benefit from this compound to be detected.
Experimental Troubleshooting:
-
In Vitro Interaction Studies: Co-administration studies in preclinical models (e.g., primary human bronchial epithelial cells) could be designed to specifically look for synergistic or antagonistic effects between GSNOR inhibitors and other CFTR modulators.
-
Alternative Patient Populations: Future trials could consider enrolling patient populations with a greater potential for improvement or as a monotherapy in specific, well-defined genetic subgroups if a strong rationale emerges.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the Phase 2 clinical trials of this compound.
Table 1: Phase 2 Trial of this compound with Lumacaftor/Ivacaftor (Orkambi®) [7][8]
| Endpoint (Absolute Change from Baseline at Week 12) | Placebo + Orkambi® (n=46) | This compound 200 mg + Orkambi® (n=44) | This compound 400 mg + Orkambi® (n=48) |
| ppFEV1 | -0.3 | -0.1 | 0.4 |
| Sweat Chloride (mmol/L) | -0.8 | -2.3 | -1.2 |
Table 2: Phase 2 Trial of this compound with Ivacaftor (Kalydeco®) [10]
| Endpoint (Absolute Change from Baseline at Week 8) | Placebo + Kalydeco® (n=4) | This compound 400 mg + Kalydeco® (n=15) |
| ppFEV1 | 2.2 | -1.1 |
| Sweat Chloride (mmol/L) | -1.8 | 1.5 |
Experimental Protocols
Key Preclinical Experiment: In Vitro CFTR Maturation and Function Assay
This type of assay was fundamental to the preclinical development of this compound. The general steps are outlined below.
Objective: To determine if a GSNOR inhibitor can increase the maturation and function of the F508del-CFTR protein in a relevant cell model.
Methodology:
-
Cell Culture: Human bronchial epithelial cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o- cells) are cultured on permeable supports to form a polarized monolayer.
-
Compound Treatment: The cells are treated with the GSNOR inhibitor at various concentrations for a specified period (e.g., 24-48 hours). Control cells are treated with a vehicle.
-
CFTR Maturation Analysis (Western Blot):
-
Cell lysates are collected and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for CFTR.
-
The immature (Band B) and mature (Band C) forms of CFTR are visualized and quantified. An increase in the Band C to Band B ratio indicates improved maturation.
-
-
CFTR Function Analysis (Ussing Chamber Assay):
-
The cell monolayers are mounted in an Ussing chamber.
-
The short-circuit current (Isc), a measure of ion transport, is recorded.
-
CFTR-mediated chloride secretion is stimulated with a cocktail of agonists (e.g., forskolin and genistein).
-
The change in Isc in response to the agonists is measured. A greater increase in Isc in the treated cells compared to control indicates improved CFTR function.
-
Visualizations
Signaling Pathway of this compound's Proposed Mechanism
Caption: Proposed mechanism of this compound action in CF epithelial cells.
Experimental Workflow for Preclinical Evaluation
Caption: A simplified workflow for the preclinical assessment of a GSNOR inhibitor.
Logical Relationship of Potential Reasons for Clinical Failure
References
- 1. Augmentation of CFTR maturation by S-nitrosoglutathione reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Augmentation of CFTR maturation by S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]
- 7. Nivalis Therapeutics Announces Results from Phase 2 [globenewswire.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Nivalis Therapeutics Announces Results from Phase 2 [globenewswire.com]
- 11. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Cavosonstat and N6022 as GSNOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two prominent S-nitrosoglutathione reductase (GSNOR) inhibitors: Cavosonstat (also known as N91115) and N6022. Both compounds target the same enzyme but have been investigated in different therapeutic contexts, with this compound primarily studied for cystic fibrosis and N6022 for inflammatory conditions like asthma. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows to aid researchers in understanding their relative in vitro performance.
Quantitative Efficacy Data
The in vitro potency of this compound and N6022 as GSNOR inhibitors has been determined through enzymatic assays. The following table summarizes their key efficacy parameters.
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| This compound (N91115) | S-nitrosoglutathione reductase (GSNOR) | Enzymatic | 11-22 nM | Not Reported | [N/A] |
| N6022 | S-nitrosoglutathione reductase (GSNOR) | Enzymatic | 8 nM | 2.5 nM | [1][2] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Signaling Pathway of GSNOR Inhibition
Both this compound and N6022 exert their effects by inhibiting the GSNOR enzyme. This inhibition leads to an accumulation of S-nitrosoglutathione (GSNO), a key endogenous S-nitrosothiol. The increased GSNO levels subsequently enhance the S-nitrosylation of various target proteins, thereby modulating their function. This common mechanism, however, leads to different downstream effects depending on the cellular context and the specific proteins targeted.
Caption: General signaling pathway of GSNOR inhibition by this compound and N6022.
Experimental Methodologies
This section details the in vitro assays used to characterize the efficacy of this compound and N6022.
GSNOR Inhibition Assay
This enzymatic assay quantifies the inhibitory potential of the compounds against the GSNOR enzyme.
Principle: The activity of GSNOR is determined by monitoring the consumption of its cofactor, NADH, which absorbs light at 340 nm. A decrease in absorbance at this wavelength is proportional to the enzyme's activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Addition of Components: To a cuvette, add the reaction buffer, NADH (e.g., 150 µM), and the GSNOR enzyme.
-
Inhibitor Incubation: Add varying concentrations of this compound or N6022 to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, S-nitrosoglutathione (GSNO) (e.g., 400 µM).
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the spectrophotometric GSNOR inhibition assay.
CFTR Chloride Transport Assay (for this compound)
This cell-based assay evaluates the ability of this compound to restore the function of mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Principle: Fisher Rat Thyroid (FRT) cells, which do not endogenously express CFTR, are co-transfected with a mutant human CFTR gene and a halide-sensitive Yellow Fluorescent Protein (YFP). The influx of iodide ions (a halide) through functional CFTR channels quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.
Protocol:
-
Cell Culture and Transfection: Culture FRT cells and co-transfect them with plasmids encoding the desired CFTR mutant (e.g., F508del-CFTR) and the halide-sensitive YFP.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound for a specified duration (e.g., 24 hours) to allow for its effect on CFTR stabilization.
-
Assay Preparation: Wash the cells and replace the culture medium with a buffer containing a low concentration of chloride.
-
Fluorescence Measurement: Place the cell plate in a fluorescence plate reader and record the baseline YFP fluorescence.
-
Stimulation and Iodide Addition: Add a CFTR agonist (e.g., forskolin) to activate the CFTR channels, followed by the addition of an iodide-containing solution.
-
Data Acquisition and Analysis: Continuously measure the YFP fluorescence. The rate of fluorescence decay reflects the iodide influx and thus the CFTR channel activity.
Caption: Workflow for the YFP-based CFTR chloride transport assay.
Eosinophil Apoptosis Assay (for N6022)
This assay is used to assess the pro-apoptotic effect of N6022 on eosinophils, a key inflammatory cell type in asthma.
Principle: Apoptosis, or programmed cell death, is characterized by specific morphological and biochemical changes, including the externalization of phosphatidylserine on the cell membrane and the activation of caspases. These changes can be detected using flow cytometry with specific fluorescent probes.
Protocol:
-
Eosinophil Isolation: Isolate eosinophils from a suitable source (e.g., peripheral blood of allergic donors or specific mouse models).
-
Compound Treatment: Incubate the isolated eosinophils with various concentrations of N6022 for a defined period (e.g., 18-24 hours).
-
Cell Staining:
-
For membrane integrity assessment, stain the cells with a viability dye such as 7-aminoactinomycin D (7-AAD). 7-AAD is excluded from live cells but penetrates the compromised membranes of late apoptotic and necrotic cells.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Excite the cells with an appropriate laser and detect the fluorescence emission of 7-AAD.
-
Gate on the eosinophil population based on their forward and side scatter characteristics.
-
Quantify the percentage of 7-AAD positive cells, which represents the population of late apoptotic and necrotic cells.
-
-
Confirmation (Optional): Confirm apoptosis by Western blot analysis for the presence of cleaved caspase-3, an executive caspase activated during apoptosis.
Caption: Workflow for the eosinophil apoptosis assay using 7-AAD staining.
Comparative Summary
Both this compound and N6022 are potent inhibitors of GSNOR, with N6022 exhibiting slightly higher potency in in vitro enzymatic assays. Their shared mechanism of action, the inhibition of GSNOR, leads to an increase in GSNO and subsequent S-nitrosylation of target proteins. The choice between these two compounds for research purposes will likely depend on the specific biological question and the cellular context being investigated. This compound has been extensively studied in the context of CFTR biology, making it a valuable tool for research in this area. Conversely, N6022's demonstrated effects on eosinophil apoptosis position it as a compound of interest for studies on allergic inflammation and asthma. The detailed protocols provided in this guide offer a starting point for researchers to design and execute in vitro experiments to further explore the efficacy and mechanisms of these two GSNOR inhibitors.
References
Head-to-Head Comparison: Cavosonstat and SPL-334 in Preclinical and Clinical Research
For Immediate Release
This guide provides a detailed, data-driven comparison of two investigational S-nitrosoglutathione reductase (GSNOR) inhibitors, Cavosonstat (N91115) and SPL-334. Developed for researchers, scientists, and drug development professionals, this document summarizes key preclinical and clinical findings, outlines experimental methodologies, and visualizes the molecular pathways involved.
Executive Summary
This compound and SPL-334 are both small molecule inhibitors of S-nitrosoglutathione reductase (GSNOR), an enzyme that plays a critical role in regulating intracellular levels of S-nitrosoglutathione (GSNO), a key signaling molecule. While both compounds share a common primary target, their development and application have followed different trajectories. This compound progressed to Phase 2 clinical trials for cystic fibrosis (CF) before development was halted, whereas SPL-334 has demonstrated efficacy in preclinical models of inflammatory airway diseases. This guide provides a comprehensive analysis of their respective profiles.
General Information
| Feature | This compound (N91115) | SPL-334 (also known as C3) |
| Developer | Nivalis Therapeutics | Initially Johns Hopkins University, then SAJE Pharma LLC |
| Drug Class | S-nitrosoglutathione reductase (GSNOR) inhibitor; CFTR stabilizer | S-nitrosoglutathione reductase (GSNOR) inhibitor |
| Highest Development Phase | Phase 2 Clinical Trials (Discontinued for CF) | Preclinical |
| Primary Therapeutic Area Investigated | Cystic Fibrosis | Allergic Airway Inflammation, Interstitial Lung Disease |
Mechanism of Action
Both this compound and SPL-334 function by inhibiting the GSNOR enzyme. This inhibition leads to an increase in the intracellular concentration of GSNO. GSNO is an endogenous S-nitrosylating agent that can modify cysteine residues on target proteins, thereby altering their function. This shared mechanism, however, leads to different downstream effects depending on the cellular context and the specific proteins targeted.
This compound Signaling Pathway
In the context of cystic fibrosis, this compound's mechanism is aimed at stabilizing the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutant. By increasing GSNO levels, this compound is believed to promote the S-nitrosylation of chaperone proteins, such as Hsc70, that are involved in the folding and degradation of CFTR. This post-translational modification is thought to prevent the premature degradation of the mutant CFTR, allowing more of the protein to be trafficked to the cell membrane and increasing its residence time.[1]
SPL-334 Signaling Pathway
In preclinical models of allergic airway inflammation, SPL-334's mechanism is centered on its anti-inflammatory effects. The increase in GSNO following GSNOR inhibition by SPL-334 has been shown to suppress the activation of the transcription factor NF-κB and activate the soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway.[2] The suppression of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines, while the activation of the sGC/cGMP pathway can promote smooth muscle relaxation (bronchodilation).
Quantitative Data Comparison
In Vitro & Preclinical Data
| Parameter | This compound (N91115) | SPL-334 (C3) |
| GSNOR Inhibition | Potent, selective, and reversible inhibitor.[3] | Noncompetitive or uncompetitive inhibitor.[2] |
| Binding Affinity (Kd) | Data not publicly available. | 1.9 ± 0.14 µM (for binding to GSNOR·NADH complex).[2] |
| In Vivo Efficacy (Preclinical) | Demonstrated improvement in CFTR stability in preclinical studies.[2] | Reduced airway hyperreactivity, inflammation, and fibrosis in mouse models of allergic airway inflammation and interstitial lung disease. |
| EC50 | Data not publicly available. | 5 µM (for relaxation of preconstricted murine aorta).[2] |
Clinical & Pharmacokinetic Data
| Parameter | This compound (N91115) | SPL-334 |
| Phase 1 Study (Healthy & CF Volunteers) | Well-tolerated with no dose-limiting toxicities. Rapidly absorbed with linear and predictable pharmacokinetics.[4] | Not applicable (preclinical stage). |
| Pharmacokinetic Profile | Cmax, Tmax, and half-life data not publicly available in the searched literature. | Not applicable. |
| Phase 1 Efficacy (Exploratory) | -4.1 mmol/L reduction in sweat chloride from baseline at the highest dose on day 28 (p=0.032).[4] | Not applicable. |
| Phase 2 Study 1 (add-on to Orkambi®) | Failed to demonstrate benefit in absolute change in percent predicted FEV1 (primary endpoint) or in sweat chloride reduction at 12 weeks. | Not applicable. |
| Phase 2 Study 2 (add-on to Kalydeco®) | Did not demonstrate benefit in absolute change in percent predicted FEV1 (primary endpoint) or in sweat chloride reduction at 8 weeks. | Not applicable. |
Experimental Protocols
SPL-334: Allergic Airway Inflammation Mouse Model
This protocol is based on the methodology described by Ferrini et al. (2013) in PLoS One.
Detailed Methodology:
-
Animals: Female BALB/c mice are used.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (alum) on days 0 and 14.
-
Challenge: From day 21 to day 27, mice are challenged daily via intranasal administration of OVA.
-
Treatment: SPL-334 (at doses of 0.1 or 1 mg/kg) or a vehicle control is administered intranasally daily during the challenge period.
-
Endpoint Measures: 24 hours after the final challenge, various parameters are assessed:
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to determine the influx of inflammatory cells (e.g., eosinophils, lymphocytes).
-
Cytokine Levels: Measurement of Th2 cytokines such as IL-5 and IL-13, and the chemokine eotaxin-1 (CCL11) in the BAL fluid by ELISA.
-
Histology: Lung tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) for inflammation assessment and Periodic acid-Schiff (PAS) for mucus production.
-
Airway Hyperreactivity (AHR): Assessed by measuring changes in lung resistance in response to increasing doses of methacholine.
-
This compound: Phase 2 Clinical Trial (add-on to Orkambi®)
This protocol is a summary of the clinical trial design for evaluating this compound in CF patients.
Detailed Methodology:
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult cystic fibrosis patients homozygous for the F508del-CFTR mutation who were on a stable regimen of Orkambi® (lumacaftor/ivacaftor).
-
Treatment Arms:
-
Placebo administered twice daily (BID).
-
This compound 200 mg administered BID.
-
This compound 400 mg administered BID.
-
-
Duration: 12 weeks of treatment.
-
Primary Outcome: The primary efficacy endpoint was the absolute change in percent predicted forced expiratory volume in 1 second (FEV1) from baseline to week 12.
-
Secondary Outcomes: Key secondary endpoints included the absolute change in sweat chloride concentration from baseline and the evaluation of safety and tolerability.
Conclusion
This compound and SPL-334, while both targeting GSNOR, represent different stages of drug development and have been investigated for distinct therapeutic applications. This compound, despite a promising mechanism of action for CF, did not demonstrate clinical efficacy in Phase 2 trials, leading to the cessation of its development for this indication. In contrast, SPL-334 has shown significant promise in preclinical models of inflammatory airway diseases, reducing key markers of inflammation and airway hyperreactivity. The data presented in this guide highlights the therapeutic potential of GSNOR inhibition while underscoring the challenges of translating preclinical findings into clinical success. Further research into the diverse downstream effects of GSNOR inhibition in various disease contexts is warranted.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
A Comparative Guide to CFTR Stabilizers: Evaluating Cavosonstat and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cavosonstat (N91115), a first-generation CFTR stabilizer, with emerging alternatives, focusing on their mechanisms of action, supporting experimental data, and relevant methodologies. The objective is to offer a comprehensive resource for researchers in the field of cystic fibrosis (CF) to inform future drug development efforts.
Introduction to CFTR Stabilization in Cystic Fibrosis
Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. These mutations lead to the production of a dysfunctional CFTR protein, a chloride and bicarbonate channel, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs. While CFTR modulators, including correctors and potentiators, have significantly improved patient outcomes, there remains a need for therapies that can enhance the stability of the CFTR protein at the cell surface, thereby prolonging its function. CFTR stabilizers represent a class of drugs designed to address this need by reducing the protein's degradation and increasing its residency time at the plasma membrane.[1][2]
This compound (N91115): A GSNOR Inhibitor Approach
This compound was a pioneering CFTR stabilizer that entered clinical trials.[3] Its development, however, was discontinued after failing to meet primary endpoints in Phase 2 clinical studies.[4] Understanding its mechanism and clinical performance is crucial for the development of next-generation stabilizers.
Mechanism of Action
This compound is an orally bioavailable inhibitor of S-nitrosoglutathione reductase (GSNOR).[4][5] The inhibition of GSNOR leads to an increase in the levels of S-nitrosoglutathione (GSNO), a signaling molecule that can modify chaperone proteins involved in the degradation of the CFTR protein.[1] By preventing the interaction of CFTR with proteins like the Hsp70/Hsp90 organizing protein (HOP), this compound was designed to reduce the premature degradation of the CFTR protein, thereby increasing its maturation and stability at the cell surface.[1][6]
Summary of Clinical Trial Data
Despite a promising mechanism of action, this compound's clinical trials yielded disappointing results. In a Phase 1 study, the drug was well-tolerated, and at the highest dose, a modest but statistically significant reduction in sweat chloride was observed.[5] However, subsequent Phase 2 trials, where this compound was evaluated as an add-on therapy to lumacaftor/ivacaftor (Orkambi), failed to demonstrate a significant benefit in the primary endpoint of absolute change in percent predicted FEV1 or in sweat chloride reduction.[4]
| Clinical Trial Phase | Key Findings | Outcome |
| Phase 1 | Well-tolerated; at the highest dose, a significant reduction from baseline in sweat chloride was observed (-4.1 mmol/L; P=0.032) at day 28.[5] | Proceeded to Phase 2 |
| Phase 2 (with Orkambi) | Failed to demonstrate benefit in absolute change in percent predicted FEV1 or in sweat chloride reduction at 12 weeks. | Development for CF discontinued |
| Phase 2 (with Kalydeco) | Did not demonstrate a benefit in lung function measures or in sweat chloride reduction at eight weeks. | Development for CF discontinued |
Emerging Alternatives: NBD1 Stabilizers
A promising new class of CFTR stabilizers targets the Nucleotide-Binding Domain 1 (NBD1) of the CFTR protein. The F508del mutation, the most common CF-causing mutation, is located in NBD1 and leads to its misfolding and subsequent degradation.[2] By directly binding to and stabilizing the NBD1 domain, these compounds aim to correct the primary folding defect of the F508del-CFTR protein.
Mechanism of Action
NBD1 stabilizers, such as SION-719 and SION-451, are designed to bind with high affinity to the NBD1 domain of the CFTR protein. This binding is intended to correct the misfolding caused by mutations like F508del, thereby preventing the protein from being targeted for degradation by the cellular quality control machinery. The stabilized CFTR protein can then traffic to the cell surface and function as a chloride channel. Preclinical data have shown that these stabilizers can significantly increase the thermal stability of the NBD1 domain.[7]
Preclinical and Early Clinical Data
Sionna Therapeutics has reported positive Phase 1 data for two NBD1 stabilizers, SION-719 and SION-451.[8] Both compounds were found to be safe and well-tolerated in healthy volunteers. Preclinical studies have shown that these stabilizers can increase the melting temperature (Tm) of the isolated ΔF508-NBD1 domain by 16°C, indicating a significant stabilizing effect.[7] SION-719 is advancing to a Phase 2a proof-of-concept trial.[8]
| Compound | Reported Effect | Development Stage |
| SION-719 | Increased thermal stability of isolated ΔF508-NBD1 by 16°C.[7] Favorable safety profile in Phase 1.[8] | Advancing to Phase 2a |
| SION-451 | Increased thermal stability of isolated ΔF508-NBD1 by 16°C.[7] Favorable safety profile in Phase 1.[8] | Phase 1 combination trial planned |
Experimental Protocols
Western Blotting for CFTR Maturation
This protocol is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their different molecular weights. An increase in the Band C to Band B ratio indicates improved CFTR maturation.[9]
Methodology:
-
Cell Lysis: Lyse cells expressing CFTR in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 37°C for 15-30 minutes. Note: Do not boil samples, as this can cause CFTR to aggregate.
-
SDS-PAGE: Separate the proteins on a low-percentage (e.g., 6-8%) Tris-acetate or Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the intensity of Band B and Band C to determine the maturation ratio.
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is a gold-standard electrophysiological technique to measure ion transport across epithelial tissues or cell monolayers.[10] It is used to assess the function of the CFTR chloride channel.
Methodology:
-
Cell Culture: Grow epithelial cells (e.g., human bronchial epithelial cells) on permeable supports until a confluent and polarized monolayer is formed.
-
Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.
-
Electrophysiological Recordings: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport.
-
Baseline Measurement: Record the baseline Isc.
-
ENaC Inhibition: Add an ENaC inhibitor (e.g., amiloride) to the apical chamber to block sodium absorption.
-
CFTR Activation: Add a CFTR activator (e.g., forskolin and IBMX) to stimulate cAMP production and activate CFTR. An increase in Isc indicates CFTR-mediated chloride secretion.
-
CFTR Inhibition: Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent. A decrease in Isc confirms CFTR activity.
-
Data Analysis: Quantify the change in Isc in response to activators and inhibitors to determine CFTR function.
Thermal Shift Assay (Differential Scanning Fluorimetry) for Protein Stability
The thermal shift assay is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm). An increase in Tm in the presence of a compound indicates that the compound binds to and stabilizes the protein.
Methodology:
-
Protein and Dye Preparation: Prepare a solution of the purified target protein (e.g., NBD1 domain of CFTR) and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition: Add the test compound (e.g., a CFTR stabilizer) at various concentrations to the protein-dye mixture.
-
Temperature Gradient: Subject the samples to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Measurement: Monitor the fluorescence of the dye as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence as a function of temperature to generate a melting curve. The Tm is the temperature at the midpoint of the transition. An increase in Tm in the presence of the compound indicates stabilization.
Conclusion
The journey of this compound from a promising preclinical candidate to a discontinued clinical therapy underscores the challenges in developing effective CFTR stabilizers. While its GSNOR inhibition mechanism was scientifically sound, it did not translate into clinical efficacy. The emergence of NBD1 stabilizers like SION-719 and SION-451 represents a more direct and potentially more effective approach to correcting the primary folding defect of the F508del-CFTR protein. The significant increase in the thermal stability of the NBD1 domain observed in preclinical studies is a promising indicator of their potential. As these next-generation stabilizers progress through clinical trials, the insights gained from both the successes and failures of earlier compounds like this compound will be invaluable in the ongoing effort to develop transformative therapies for cystic fibrosis.
References
- 1. CFTR Modulators: Shedding Light on Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteostasis Regulators in Cystic Fibrosis: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clinical Data Shows Full CFTR Correction in Cystic Fibrosis Treatment | SION Stock News [stocktitan.net]
- 8. Positive Phase 1 Results for Novel Cystic Fibrosis Drugs SION-719 and SION-451 | SION Stock News [stocktitan.net]
- 9. cff.org [cff.org]
- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Cavosonstat with Lumacaftor/Ivacaftor: A Comparative Guide for Cystic Fibrosis Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical data on the synergistic effects of Cavosonstat (N91115) when combined with the CFTR modulator therapy, lumacaftor/ivacaftor. While this compound's clinical development was ultimately discontinued, an examination of its proposed mechanism and preclinical rationale offers valuable insights for the ongoing development of novel cystic fibrosis therapies. This document outlines the distinct mechanisms of action, summarizes the available experimental data, and provides detailed protocols for key assays relevant to the study of CFTR protein trafficking and function.
Introduction: Targeting F508del-CFTR Dysfunction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface in sufficient quantities. The combination therapy lumacaftor/ivacaftor (Orkambi®) was a significant step forward in treating patients homozygous for the F508del mutation. Lumacaftor acts as a corrector, partially restoring the conformational stability of the F508del-CFTR protein and improving its trafficking to the cell surface.[1][2][3] Ivacaftor is a potentiator that increases the channel-open probability of the CFTR protein that has reached the cell surface.[1][2][4] The synergistic action of these two drugs leads to a modest improvement in lung function for some patients.[3]
This compound was an investigational drug developed by Nivalis Therapeutics with a novel mechanism of action intended to complement the effects of correctors and potentiators.[5][6] It was designed as an inhibitor of the S-nitrosoglutathione reductase (GSNOR) enzyme.[5] The therapeutic hypothesis was that by inhibiting GSNOR, the levels of endogenous S-nitrosoglutathione (GSNO) would increase, leading to the stabilization of the F508del-CFTR protein at the cell surface.[5]
Mechanisms of Action: A Complementary Approach
The rationale for combining this compound with lumacaftor/ivacaftor was based on their distinct and potentially complementary mechanisms of action to rescue F508del-CFTR.
Lumacaftor/Ivacaftor:
-
Lumacaftor (Corrector): Improves the initial folding and processing of the F508del-CFTR protein within the endoplasmic reticulum, leading to increased delivery of the protein to the cell membrane.[1][2][7]
-
Ivacaftor (Potentiator): Once the F508del-CFTR protein is at the cell surface, ivacaftor binds to the channel and increases its opening probability, thereby enhancing chloride ion transport.[1][2][4]
This compound (GSNOR Inhibitor):
-
Inhibits the GSNOR enzyme, leading to an accumulation of GSNO.
-
Increased GSNO levels are believed to S-nitrosylate key chaperone proteins, such as the C-terminus of Hsp70-interacting protein (CHIP), which are involved in the degradation of misfolded proteins.
-
This S-nitrosylation is thought to reduce the degradation of F508del-CFTR, thereby increasing its stability and residence time at the cell surface, where it can be acted upon by potentiators like ivacaftor.
Below is a diagram illustrating the proposed synergistic signaling pathways.
Caption: Proposed synergistic mechanism of this compound with lumacaftor/ivacaftor.
Preclinical Data: Evidence for Synergy
A key study by Marozkina et al. (2010) in Proceedings of the National Academy of Sciences investigated the mechanism by which GSNO affects F508del-CFTR.
Key Findings:
-
Treatment of human bronchial epithelial cells (CFBE41o-) expressing F508del-CFTR with GSNO led to a significant increase in the mature, fully glycosylated form (Band C) of the CFTR protein.
-
This effect was attributed to the S-nitrosylation of the cochaperone Hsp70/Hsp90 organizing protein (Hop), which reduced its association with F508del-CFTR and subsequent degradation.
-
The study also showed that the effect of GSNO was additive to that of low-temperature correction, another method known to improve F508del-CFTR trafficking.
Table 1: Preclinical Evidence for GSNO-Mediated F508del-CFTR Correction
| Experimental Model | Treatment | Key Outcome | Reported Effect |
| CFBE41o- cells expressing F508del-CFTR | 10 µM GSNO for 4 hours | Western Blot for CFTR | Increase in the mature (Band C) form of F508del-CFTR |
| CFBE41o- cells expressing F508del-CFTR | GSNO + Low Temperature (27°C) | Western Blot for CFTR | Additive increase in mature F508del-CFTR compared to either treatment alone |
| In vitro ubiquitination assay | Recombinant CHIP protein | GSNO treatment | Reduced ubiquitination of a CHIP substrate |
Data summarized from Marozkina et al., PNAS, 2010.
Clinical Trials: Lack of Demonstrated Synergy
Despite the promising preclinical rationale, Phase 2 clinical trials of this compound as an add-on therapy to lumacaftor/ivacaftor did not demonstrate a significant synergistic effect in patients with cystic fibrosis homozygous for the F508del mutation.
A Phase 2, double-blind, randomized, placebo-controlled trial evaluated the efficacy and safety of two doses of this compound (200 mg and 400 mg) in adult CF patients being treated with Orkambi™.[8] The trial failed to meet its primary endpoint of absolute change in percent predicted FEV1 from baseline to week 12.[8] Key secondary endpoints, including a reduction in sweat chloride concentration, also did not show a significant benefit.[8] As a result of these findings, Nivalis Therapeutics discontinued the development of this compound for cystic fibrosis.[5]
Table 2: Summary of Phase 2 Clinical Trial Results for this compound with Lumacaftor/Ivacaftor
| Endpoint | This compound 200 mg + Orkambi® | This compound 400 mg + Orkambi® | Placebo + Orkambi® |
| Absolute Change in ppFEV1 at Week 12 | Not statistically significant vs. placebo | Not statistically significant vs. placebo | - |
| Change in Sweat Chloride at Week 12 | Not statistically significant vs. placebo | Not statistically significant vs. placebo | - |
Based on topline results announced by Nivalis Therapeutics.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on standard techniques used to assess CFTR function and trafficking.
5.1. Cell Culture
Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) are cultured on permeable supports until a polarized monolayer is formed. This allows for the separate analysis of the apical and basolateral compartments, mimicking the in vivo environment of the airways.
5.2. Western Blotting for CFTR Maturation
This technique is used to assess the glycosylation state of the CFTR protein, which is indicative of its maturation and trafficking through the Golgi apparatus.
-
Cell Lysis: Treated and untreated cell monolayers are washed with cold PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Immunoblotting: The separated proteins are transferred to a PVDF membrane and probed with a primary antibody specific for CFTR. A secondary antibody conjugated to horseradish peroxidase is then used for detection.
-
Detection: The bands are visualized using an enhanced chemiluminescence (ECL) detection system. The immature, core-glycosylated form of CFTR appears as "Band B," while the mature, fully glycosylated form that has trafficked through the Golgi appears as "Band C."
Caption: Workflow for Western Blotting analysis of CFTR maturation.
5.3. Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is a gold-standard method for measuring ion transport across epithelial tissues.
-
Mounting: Polarized cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides.
-
Short-Circuit Current Measurement: The potential difference across the epithelium is clamped to 0 mV, and the current required to do so (the short-circuit current, Isc) is measured. This Isc is a direct measure of net ion transport.
-
Pharmacological Manipulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride transport.
-
Forskolin is then added to increase intracellular cAMP and activate CFTR channels.
-
A CFTR potentiator (e.g., ivacaftor) can be added to further stimulate CFTR-mediated chloride secretion.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to each pharmacological agent is calculated to determine the level of CFTR-mediated chloride transport.
Conclusion and Future Perspectives
The development of this compound, despite its ultimate clinical trial failure, highlights the importance of exploring novel therapeutic avenues that target different aspects of F508del-CFTR dysfunction. The preclinical data supporting the role of GSNO in CFTR stabilization remains a compelling area of research. The discrepancy between the preclinical promise and the clinical outcome for this compound underscores the complexities of translating in vitro findings to clinical efficacy.
Future research in this area could focus on:
-
Developing more potent and specific GSNOR inhibitors.
-
Investigating alternative methods to increase intracellular GSNO levels.
-
Identifying patient populations that may be more responsive to this therapeutic strategy.
-
Further elucidating the intricate network of chaperone proteins and signaling pathways that govern CFTR trafficking and stability.
By continuing to explore these complementary mechanisms, the field can move closer to developing highly effective combination therapies for all individuals with cystic fibrosis.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. sajepharma.com [sajepharma.com]
- 3. Hsp 70/Hsp 90 organizing protein as a nitrosylation target in cystic fibrosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- 6. pnas.org [pnas.org]
- 7. A nonclinical safety and pharmacokinetic evaluation of N6022: a first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Comparative Analysis of Cavosonstat and Approved CFTR Correctors in F508del-CFTR Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the investigational drug Cavosonstat (N91115) with established CFTR correctors in preclinical models of F508del-CFTR, the most common mutation causing cystic fibrosis (CF). This analysis is based on available preclinical and clinical data to inform future research and drug development strategies.
This compound, an inhibitor of S-nitrosoglutathione reductase (GSNOR), was investigated as a novel therapeutic approach to stabilize the F508del-CFTR protein.[1][2] Its development, however, was terminated following Phase 2 clinical trials that failed to demonstrate significant clinical benefit in CF patients.[1][3][4] In contrast, CFTR correctors such as Lumacaftor, Tezacaftor, and Elexacaftor, have been successfully developed and are key components of FDA-approved combination therapies.
This guide will delve into the distinct mechanisms of action, present available preclinical efficacy data, and detail the experimental protocols utilized in the evaluation of these compounds.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and the approved correctors lies in their therapeutic approach to rescuing the F508del-CFTR protein.
This compound: The Stabilizer Approach
This compound's mechanism is indirect. It inhibits the GSNOR enzyme, leading to an increase in the levels of S-nitrosoglutathione (GSNO).[1][5] Elevated GSNO levels are believed to promote the stability of the F508del-CFTR protein by modifying chaperone proteins that would otherwise target the misfolded protein for degradation.[5] This approach aimed to increase the quantity of F508del-CFTR that could potentially reach the cell surface.
dot
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. The Cystic Fibrosis Airway Milieu Enhances Rescue of F508del in a Pre-Clinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]
- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Cavosonstat's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cavosonstat's in vitro performance with alternative S-nitrosoglutathione reductase (GSNOR) inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its mechanism of action for potential applications in cystic fibrosis (CF) and other related research areas.
Introduction to this compound and its Mechanism of Action
This compound (formerly N91115) is an orally active small molecule inhibitor of S-nitrosoglutathione reductase (GSNOR).[1][2][3] In the context of cystic fibrosis, the primary mechanism of action of this compound is to increase the levels of S-nitrosoglutathione (GSNO), a key signaling molecule, by inhibiting its degradation by GSNOR.[2][4] Elevated GSNO levels lead to the S-nitrosylation of specific chaperone proteins involved in the degradation of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This post-translational modification promotes the proper maturation and enhances the stability of the CFTR protein at the plasma membrane, ultimately aiming to restore its function as a chloride ion channel.[4] Preclinical studies have indicated that this compound is a potent and selective inhibitor of GSNOR.[4]
Comparative In Vitro Efficacy of GSNOR Inhibitors
To quantitatively assess the potency of this compound and its alternatives, the half-maximal inhibitory concentration (IC50) against the GSNOR enzyme is a critical parameter. This value indicates the concentration of an inhibitor required to reduce the activity of the enzyme by half.
| Compound | Target | In Vitro IC50 | Source |
| This compound (N91115) | GSNOR | Not Publicly Available* | - |
| N6022 | GSNOR | 8 nM | [5] |
| SPL-334 | GSNOR | Data not available | [5] |
*Despite extensive literature searches, the specific in vitro IC50 value for this compound's inhibition of GSNOR is not publicly available. Preclinical studies have described it as a "potent" inhibitor.[4]
In Vitro Experimental Validation Protocols
The following are detailed protocols for key in vitro experiments used to validate the mechanism of action of this compound and other GSNOR inhibitors.
GSNOR Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of a compound on GSNOR activity.
Principle: GSNOR catalyzes the NADH-dependent reduction of GSNO. The enzymatic activity is determined by monitoring the decrease in NADH concentration, which can be measured by the change in absorbance at 340 nm.
Protocol:
-
Reagents: Purified recombinant GSNOR enzyme, NADH, GSNO, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA), and test compounds (dissolved in a suitable solvent like DMSO).
-
Procedure: a. In a 96-well plate, add assay buffer to each well. b. Add varying concentrations of the test compound (e.g., this compound, N6022) or vehicle control (DMSO). c. Add a fixed concentration of NADH to each well. d. Initiate the reaction by adding a fixed concentration of the GSNOR enzyme. e. Immediately after adding the enzyme, add a fixed concentration of the substrate, GSNO. f. Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
CFTR Maturation Assay (Western Blot)
This assay assesses the ability of a compound to promote the maturation of the CFTR protein, particularly the F508del mutant, which is often retained in the endoplasmic reticulum.
Principle: The CFTR protein undergoes post-translational modifications, including glycosylation, as it matures and traffics through the Golgi apparatus. The immature, core-glycosylated form (Band B) has a lower molecular weight than the mature, complex-glycosylated form (Band C). Western blotting can distinguish between these two forms.
Protocol:
-
Cell Culture: Use a relevant cell line, such as human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-).
-
Treatment: Treat the cells with varying concentrations of the test compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for CFTR. e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the intensity of Band B and Band C for each treatment condition. An increase in the ratio of Band C to Band B indicates enhanced CFTR maturation.
CFTR Functional Assay (Ussing Chamber)
This assay measures the ion channel function of CFTR at the apical membrane of polarized epithelial cells.
Principle: The Ussing chamber technique measures the short-circuit current (Isc), which is a direct measure of net ion transport across an epithelial monolayer. An increase in CFTR-dependent chloride secretion is measured as a change in Isc.
Protocol:
-
Cell Culture: Grow human bronchial epithelial cells expressing F508del-CFTR on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treatment: Pre-treat the cells with the test compound for a specified duration to allow for CFTR correction and trafficking to the cell surface.
-
Ussing Chamber Setup: Mount the permeable supports in Ussing chambers. Bathe the apical and basolateral surfaces with appropriate Ringer's solutions.
-
Measurement: a. Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current. b. To isolate CFTR-dependent current, first inhibit the epithelial sodium channel (ENaC) with an apical application of amiloride. c. Stimulate CFTR activity by adding a cAMP agonist, such as forskolin, to the basolateral solution. d. In some protocols, a CFTR potentiator (e.g., genistein or ivacaftor) is also added to maximize channel opening. e. Finally, inhibit the CFTR channel with a specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTR-inhibitor-sensitive Isc is a measure of functional CFTR at the plasma membrane. Compare the Isc from compound-treated cells to that of vehicle-treated cells.
Visualizing the Pathways and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: this compound's mechanism of action signaling pathway.
Caption: Workflow for in vitro validation experiments.
Conclusion
This compound represents a therapeutic strategy for cystic fibrosis by targeting GSNOR to stabilize the CFTR protein. The in vitro assays described in this guide are fundamental for validating its mechanism of action and for comparing its efficacy against other GSNOR inhibitors. While preclinical data suggest this compound is a potent inhibitor, the lack of a publicly available IC50 value makes a direct quantitative comparison with alternatives like N6022 challenging. Further publication of quantitative in vitro data would be beneficial for the research community to fully evaluate the therapeutic potential of this compound.
References
- 1. This compound | CFTR | GSNOR | TargetMol [targetmol.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]
- 5. GSNOR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Safety Operating Guide
Proper Disposal of Cavosonstat: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides detailed procedural guidance for the safe disposal of Cavosonstat (also known as N91115), a research compound identified as an orally active S-nitrosoglutathione reductase (GSNOR) inhibitor.[1] Adherence to these protocols is essential to ensure personnel safety and environmental protection, given the compound's hazardous properties.
Hazard Profile and Safety Summary
This compound presents specific chemical hazards that must be managed throughout its lifecycle in the laboratory, from handling to final disposal. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Harmful if swallowed (Acute toxicity, Oral - Category 4).[2]
-
Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1).[2]
Due to its high aquatic toxicity, it is imperative to avoid release to the environment .[2]
| Hazard Classification | GHS Category | Precautionary Statement Code | Precautionary Statement Text |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[2] |
| Acute Aquatic Toxicity | Category 1 | H400 | Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | Category 1 | H410 | Very toxic to aquatic life with long lasting effects.[2] |
| Disposal | - | P501 | Dispose of contents/container to an approved waste disposal plant. [2] |
| Environmental Protection | - | P273 | Avoid release to the environment. [2] |
| Spill Response | - | P391 | Collect spillage. [2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are designed to provide clear, actionable steps for the disposal of this compound in various forms, including pure compound, solutions, and contaminated labware.
Protocol 1: Disposal of Unused or Expired this compound (Solid Powder)
-
Do Not Discard in Regular Trash or Sewer: Under no circumstances should solid this compound be disposed of in standard laboratory trash or washed down the drain. This is to prevent environmental contamination due to its high aquatic toxicity.[2]
-
Segregate for Hazardous Waste Collection:
-
Ensure the original container is tightly sealed and clearly labeled with the chemical name ("this compound," "N91115"), CAS number (1371587-51-7), and relevant hazard symbols.[2]
-
Place the sealed container in a designated hazardous waste accumulation area.
-
-
Contact Environmental Health & Safety (EHS):
-
Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request to the EHS office.
-
The waste will be collected by trained personnel for transport to an approved environmental management vendor for incineration.[3]
-
Protocol 2: Disposal of this compound Solutions (e.g., in DMSO)
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene bottle).
-
The container must be clearly labeled as "Hazardous Waste," listing all chemical constituents by percentage (e.g., "this compound in DMSO") and displaying appropriate hazard warnings.
-
-
Avoid Environmental Release: Do not pour this compound solutions down the drain.[2]
-
Storage and Pickup:
-
Keep the waste container sealed when not in use.
-
Store the container in a designated satellite accumulation area or the main hazardous waste storage area, following institutional guidelines.
-
Arrange for pickup by your institution's EHS department for disposal via incineration at a licensed facility.[3]
-
Protocol 3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Gross Decontamination (if applicable): For heavily contaminated items like beakers or stir bars, rinse with a small amount of an appropriate solvent (e.g., the solvent used to make the solution) to remove residual compound. Collect this rinseate as hazardous liquid waste as described in Protocol 2.
-
Segregation of Solid Waste:
-
All disposable items that have come into direct contact with this compound (e.g., pipette tips, gloves, weigh boats, contaminated bench paper, empty vials) must be considered hazardous waste.
-
Collect these items in a designated, lined container or a heavy-duty plastic bag clearly labeled "Hazardous Waste - this compound Contaminated Debris."
-
-
Final Disposal: This container of solid waste must be sealed and disposed of through your institution's EHS chemical waste program for incineration.[3] Do not place it in regular trash or biohazardous waste bins.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Cavosonstat
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for Cavosonstat (also known as N91115), an investigational inhibitor of S-nitrosoglutathione reductase (GSNOR). Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
Due to the identified hazards, the following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1-compliant | Protects eyes from splashes. |
| Body Protection | Laboratory coat | Standard | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled with appropriate engineering controls. | Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of generating dust or aerosols. | Prevents inhalation of airborne particles. |
Operational Plan: Safe Handling of this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Engineering Controls
-
All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the work area.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure the work area is clean and uncluttered.
-
Don the required PPE as outlined in Section 2.
-
-
Weighing and Solution Preparation:
-
If working with powdered this compound, carefully weigh the required amount on a tared weigh boat inside the chemical fume hood.
-
To minimize dust generation, handle the powder gently.
-
Prepare solutions by slowly adding the solvent to the powder.
-
Cap containers tightly immediately after use.
-
-
Experimental Use:
-
When transferring solutions, use appropriate tools such as calibrated pipettes to avoid spills.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid eating, drinking, or applying cosmetics in the laboratory.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Dispose of all waste as described in Section 4.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Disposal Plan
Due to its high aquatic toxicity, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) in a dedicated, labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Disposal Vendor:
-
All hazardous waste containing this compound must be disposed of through a licensed environmental waste management vendor.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Incineration is the preferred method of destruction for this compound.
-
Mechanism of Action and Experimental Workflow
This compound is an inhibitor of S-nitrosoglutathione reductase (GSNOR). This enzyme is responsible for the breakdown of S-nitrosoglutathione (GSNO), a key signaling molecule. By inhibiting GSNOR, this compound increases the levels of GSNO, which in turn can stabilize the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[2][3]
Caption: Signaling pathway of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
